Product packaging for 4'-Bromobiphenyl-2-carboxylic acid(Cat. No.:CAS No. 37174-65-5)

4'-Bromobiphenyl-2-carboxylic acid

Cat. No.: B1282902
CAS No.: 37174-65-5
M. Wt: 277.11 g/mol
InChI Key: NTCVMUBIEDDKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4'-Bromobiphenyl-2-carboxylic acid is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrO2 B1282902 4'-Bromobiphenyl-2-carboxylic acid CAS No. 37174-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCVMUBIEDDKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545427
Record name 4'-Bromo[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37174-65-5
Record name 4′-Bromo[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37174-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Bromo[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37174-65-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4'-Bromobiphenyl-2-carboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4'-Bromobiphenyl-2-carboxylic Acid

Introduction

This compound is a biphenyl compound containing both a carboxylic acid and a bromine substituent. This bifunctional arrangement makes it a valuable building block in organic synthesis. The biphenyl structure is a common motif in pharmaceuticals, agrochemicals, and materials science, lending significance to its derivatives. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, potential applications, and safety information for this compound.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 37174-65-5[1]
Molecular Formula C₁₃H₉BrO₂[1]
Molecular Weight 277.11 g/mol [1]
Appearance Yellow to white solid[1]
Boiling Point 390°C at 760 mmHg[1]
Density 1.51 g/cm³[1]

Synthesis

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, a suitable starting combination would be 2-bromobenzoic acid and 4-bromophenylboronic acid.

Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the synthesis of biphenyl carboxylic acids, which can be adapted for this compound.[2]

Materials:

  • 1-(4-bromophenyl) cyclopropane-1-carboxylic acid (or a similar aryl halide)

  • Substituted boronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate (K₂CO₃)

  • 1,4-dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve the aryl halide (e.g., 1-(4-bromophenyl) cyclopropane-1-carboxylic acid) in a 4:1 mixture of 1,4-dioxane and water.[2]

  • To this solution, add the corresponding boronic acid and potassium carbonate.[2]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the mixture.[2]

  • Stir the resulting reaction mixture at 80°C for approximately 16 hours.[2]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[2]

  • The crude product can then be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

Biphenyl derivatives are of significant interest in medicinal chemistry due to their presence in a number of pharmacologically active compounds.[2] The carboxylic acid group, in particular, is a key functional group in the pharmacophore of over 450 approved drugs.[3]

The structure of this compound, with its biphenyl core, offers a versatile scaffold for the synthesis of novel compounds.[4] The carboxylic acid moiety can enhance the hydrophilicity and polarity of drug candidates, which can in turn affect their bioavailability.[2] Biphenyl-derived carboxylic acids are found in several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the creation of a diverse library of compounds for screening in drug discovery programs.

Safety and Handling

General Safety Precautions:

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area.[5]

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[5]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Synthetic Pathway Visualization

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction, a plausible synthetic route for this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A Aryl Halide (e.g., 2-Bromobenzoic Acid) Process Suzuki-Miyaura Cross-Coupling A->Process B Arylboronic Acid (e.g., 4-Bromophenylboronic Acid) B->Process Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., Dioxane/Water) Solvent->Process Extraction Extraction Process->Extraction Reaction Mixture Purification Purification (Crystallization/Chromatography) Extraction->Purification Crude Product Product This compound Purification->Product Final Product

Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

References

An In-depth Technical Guide to the Synthesis of 4'-Bromobiphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4'-Bromobiphenyl-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis. It details various synthetic strategies, including Suzuki-Miyaura coupling, Ullmann condensation, and Grignard-based routes, presenting experimental protocols, quantitative data, and workflow visualizations to facilitate practical application.

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this pathway typically involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. This approach is favored for its mild reaction conditions, high functional group tolerance, and generally excellent yields.[1][2]

Reaction Scheme

The synthesis proceeds in two main steps: the initial cross-coupling to form the biphenyl ester, followed by hydrolysis to yield the final carboxylic acid.

  • Step 1: Suzuki-Miyaura Coupling (4-Bromophenyl)boronic acid + Methyl 2-iodobenzoate → Methyl 4'-bromobiphenyl-2-carboxylate

  • Step 2: Hydrolysis Methyl 4'-bromobiphenyl-2-carboxylate → this compound

Experimental Protocol

The following protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies.[3]

  • Coupling Reaction:

    • To a solution of Methyl 2-iodobenzoate (1.0 eq.) and (4-Bromophenyl)boronic acid (1.1 eq.) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (K₂CO₃) (3.0 eq.).

    • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude methyl 4'-bromobiphenyl-2-carboxylate by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol.

    • Add an aqueous solution of sodium hydroxide (NaOH) (2-3 eq.) and stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours.

    • After the reaction is complete, remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl), which will precipitate the carboxylic acid product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data

The Suzuki-Miyaura coupling is known for its high efficiency. The table below summarizes typical quantitative data for this pathway.

StepReactant AReactant BCatalystBaseSolventTemp.Time (h)Yield (%)
Coupling Methyl 2-iodobenzoate(4-Bromophenyl)boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-90°C12-1685-95
Hydrolysis Methyl 4'-bromobiphenyl-2-carboxylateNaOH--THF/Methanol/H₂ORT-50°C2-4>95

Workflow Diagram

Suzuki_Miyaura_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis ReactantA Methyl 2-iodobenzoate Catalyst Pd(PPh3)4, K2CO3 Dioxane/H2O, 80-90°C ReactantA->Catalyst ReactantB (4-Bromophenyl)boronic acid ReactantB->Catalyst Intermediate Methyl 4'-bromobiphenyl-2-carboxylate Catalyst->Intermediate Reagent 1. NaOH 2. HCl (aq) Intermediate->Reagent Product This compound Reagent->Product

Suzuki-Miyaura Synthesis Workflow

Ullmann Condensation Pathway

The Ullmann condensation is a classical copper-catalyzed coupling reaction used for the synthesis of biaryl compounds.[4][5] While it often requires harsher conditions than the Suzuki coupling (higher temperatures and polar aprotic solvents), it serves as a viable alternative, particularly when boronic acids are unstable or unavailable.[4][6]

Reaction Scheme

This pathway directly couples two aryl halide precursors to form the biphenyl structure.

2-Iodobenzoic acid + 1-Bromo-4-iodobenzene → this compound

Experimental Protocol

The following is a general procedure for an Ullmann condensation.[7]

  • Reaction Setup:

    • Combine 2-Iodobenzoic acid (1.0 eq.), 1-Bromo-4-iodobenzene (1.2 eq.), and activated copper powder (2.0-3.0 eq.) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Add a base, typically potassium carbonate (K₂CO₃) (2.0 eq.).

  • Reaction Execution:

    • Heat the mixture to a high temperature, often in the range of 150-200 °C, under an inert atmosphere (nitrogen or argon).

    • Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by HPLC or TLC after acidic workup of an aliquot.

  • Workup and Purification:

    • Cool the reaction mixture and filter to remove the copper residues.

    • Pour the filtrate into a large volume of water and acidify with concentrated HCl to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and then dissolve it in a basic aqueous solution (e.g., NaOH).

    • Wash the basic solution with an organic solvent (e.g., ether or ethyl acetate) to remove neutral impurities.

    • Re-precipitate the product by acidifying the aqueous layer.

    • Filter, wash with water, and dry the final product. Further purification can be achieved by recrystallization.

Quantitative Data

Yields for Ullmann condensations can be more variable than for Suzuki couplings and are highly dependent on the specific substrates and conditions.

Reactant AReactant BCatalyst/ReagentBaseSolventTemp.Time (h)Yield (%)
2-Iodobenzoic acid1-Bromo-4-iodobenzeneCopper powderK₂CO₃DMF/NMP150-200°C12-2440-60

Workflow Diagram

Ullmann_Pathway Reactants 2-Iodobenzoic acid + 1-Bromo-4-iodobenzene Conditions Copper Powder, K2CO3 DMF, 150-200°C Reactants->Conditions Workup 1. Filter 2. Acidic Workup (HCl) 3. Purification Conditions->Workup Product This compound Workup->Product

Ullmann Condensation Workflow

Grignard Reagent-Based Pathway

A Grignard-based synthesis offers another classical C-C bond formation strategy. This route involves the preparation of a Grignard reagent from an aryl halide, followed by its reaction with an electrophile. For the synthesis of this compound, the most direct approach is the carboxylation of a pre-formed bromobiphenyl Grignard reagent.

Reaction Scheme

This pathway involves two key steps: the formation of the Grignard reagent and its subsequent reaction with carbon dioxide.

  • Step 1: Grignard Formation 2,4'-Dibromobiphenyl + Mg → 4'-Bromo-2-magnesiobromide-biphenyl

  • Step 2: Carboxylation 4'-Bromo-2-magnesiobromide-biphenyl + CO₂ → Intermediate Salt → (Acidic Workup) → this compound

Experimental Protocol

Strict anhydrous conditions are critical for the success of any Grignard reaction.[8]

  • Apparatus and Reagent Preparation:

    • Thoroughly dry all glassware in an oven and assemble it hot under a stream of dry nitrogen or argon.

    • Use anhydrous diethyl ether or THF as the solvent, typically obtained from a freshly opened container or distilled from a drying agent.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 eq.) in the reaction flask. A small crystal of iodine can be added to help initiate the reaction.[9]

    • Prepare a solution of 2,4'-Dibromobiphenyl (1.0 eq.) in anhydrous ether or THF.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux gently.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation and Workup:

    • Crush a sufficient quantity of dry ice (solid CO₂) in a separate flask and suspend it in a small amount of anhydrous ether.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice slurry with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

    • Quench the reaction by slowly adding an aqueous solution of a strong acid, such as 2M HCl, until the magnesium salts dissolve.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.

    • Combine the organic layers and extract the product into an aqueous solution of sodium hydroxide.

    • Wash the basic aqueous layer with ether to remove non-acidic byproducts (like biphenyl).

    • Acidify the aqueous layer with HCl to precipitate the this compound.

    • Filter, wash with cold water, and dry the product.

Quantitative Data

Grignard reactions are powerful but can be sensitive to moisture and air, which can affect yields.

StepReactantReagentSolventTemp.Time (h)Yield (%)
Grignard Formation 2,4'-DibromobiphenylMgAnhydrous Ether/THFReflux2-3-
Carboxylation Grignard ReagentCO₂ (solid)Anhydrous Ether/THF<0°C1-250-70

Workflow Diagram

Grignard_Pathway cluster_step1 Step 1: Grignard Formation (Anhydrous) cluster_step2 Step 2: Carboxylation & Workup Start 2,4'-Dibromobiphenyl Reagent1 Mg, I2 (cat.) Anhydrous Ether Start->Reagent1 Grignard Grignard Reagent Reagent1->Grignard Reagent2 1. CO2 (solid) 2. HCl (aq) Grignard->Reagent2 Product This compound Reagent2->Product

References

Physical and chemical properties of 4'-Bromobiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromobiphenyl-2-carboxylic acid is a biphenyl derivative characterized by a bromine atom and a carboxylic acid functional group attached to its biphenyl scaffold. Biphenyl structures are of significant interest in medicinal chemistry and materials science due to their rigid, planar nature which allows for diverse biological interactions and unique photophysical properties. The presence of the bromine atom provides a reactive handle for further chemical modifications, often utilized in cross-coupling reactions to synthesize more complex molecules. The carboxylic acid moiety enhances polarity and can act as a key interaction point with biological targets, such as enzymes and receptors. This document provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and purification, and a visualization of the synthetic pathway.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₉BrO₂[1][2]
Molecular Weight 277.11 g/mol [1][2]
Appearance Yellow to white solid[1]
Melting Point 160-163 °C (for the isomeric 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid)[3]
Boiling Point 390 °C at 760 mmHg (Predicted)[1]
Density 1.51 g/cm³ (Predicted)[1]
pKa Data not available
Solubility Data not available

Table 2: Spectroscopic Data of Biphenyl Carboxylic Acid Derivatives

While specific spectra for this compound are not widely published, the following provides expected spectral characteristics based on related structures.

Technique Expected Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at >10 ppm.
¹³C NMR Aromatic carbons in the range of 120-145 ppm. The carbonyl carbon of the carboxylic acid is expected around 170 ppm.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. C-Br stretch in the fingerprint region.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromobenzoic acid and 4-bromophenylboronic acid.

Materials:

  • 2-Bromobenzoic acid

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Acidify the aqueous solution to a pH of approximately 2 using 1 M HCl, which should precipitate the crude product.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water to the solution until it becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Suzuki-Miyaura Coupling Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

G Suzuki-Miyaura Coupling Workflow Reactants Reactants: - 2-Bromobenzoic Acid - 4-Bromophenylboronic Acid - Pd(OAc)₂/PPh₃ (Catalyst) - K₂CO₃ (Base) Solvent Solvent: 1,4-Dioxane/Water Reactants->Solvent Dissolve Reaction Reaction at 80-90°C Solvent->Reaction Workup Aqueous Workup: - Acidification (HCl) - Extraction (Diethyl Ether) Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

This diagram outlines the general steps for the purification of the synthesized this compound.

G Purification Workflow Crude Crude Product Dissolve Dissolve in hot ethanol Crude->Dissolve Precipitate Add hot water until turbidity Dissolve->Precipitate Redissolve Add hot ethanol to clarify Precipitate->Redissolve Crystallize Cool to form crystals Redissolve->Crystallize Filter Vacuum filtration Crystallize->Filter Wash Wash with cold ethanol/water Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Recrystallization process for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in specific signaling pathways. However, the biphenyl carboxylic acid scaffold is present in a number of biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) where the carboxylic acid moiety is crucial for binding to cyclooxygenase (COX) enzymes. Furthermore, various brominated aromatic compounds have been investigated as potential enzyme inhibitors.[4] The structure of this compound suggests it could be a candidate for screening in drug discovery programs targeting enzymes or receptors where the biphenyl group can form hydrophobic interactions and the carboxylic acid can form key hydrogen bonds or salt bridges. Further research is required to elucidate any specific biological targets and signaling pathways modulated by this compound.

References

Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and confirmation of 4'-Bromobiphenyl-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a robust framework for its characterization through a combination of data from closely related analogues and predictive methodologies based on established spectroscopic principles. This guide outlines a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and the crystallographic parameters of a key structural analogue. Detailed experimental protocols are provided to facilitate the practical synthesis and analysis of this compound. The logical workflow for its structural elucidation is also presented visually.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that serve as crucial building blocks in the synthesis of various pharmaceuticals and functional materials. Their rigid biphenyl scaffold and the reactive carboxylic acid group make them versatile intermediates. This compound, in particular, is a valuable precursor due to the presence of a bromine atom, which allows for further functionalization through cross-coupling reactions, and a carboxylic acid group at the 2-position, which can influence the conformation of the biphenyl system. Accurate structural analysis and confirmation are paramount for its use in research and development.

Synthesis of this compound

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. A plausible synthetic route involves the coupling of a boronic acid with a halogenated aromatic compound.

Proposed Synthetic Pathway

The synthesis can be achieved by the palladium-catalyzed cross-coupling of 2-carboxyphenylboronic acid with 1-bromo-4-iodobenzene. The higher reactivity of the iodine atom allows for selective coupling at that position.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Carboxyphenylboronic acid C Pd(OAc)₂ (catalyst) (i-Pr)₂NH (base) H₂O (solvent) A->C B 1-Bromo-4-iodobenzene B->C D This compound C->D Suzuki Coupling

Caption: Proposed Suzuki coupling synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted for the synthesis of this compound[1]:

  • Reaction Setup: In a sealed tube, combine 2-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), and Pd(OAc)₂ (0.02 equivalents).

  • Solvent and Base: Add a suitable solvent such as a mixture of water and an organic solvent (e.g., dioxane or toluene), followed by a base such as diisopropylethylamine ((i-Pr)₂NH) or potassium carbonate (2.0 equivalents).

  • Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Structural Analysis and Confirmation

Crystallographic Analysis

While the crystal structure of this compound is not publicly available, the structure of a closely related derivative, 4-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester , provides valuable insight into the expected molecular geometry[2].

Parameter Value for 4-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester[2]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.2360(9)
b (Å)14.1980(10)
c (Å)13.1330(14)
β (°)105.843(3)
Volume (ų)1656.7(3)
Z4

Table 1: Crystallographic data for 4-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester.

For this compound, a similar monoclinic or orthorhombic crystal system can be anticipated. The dihedral angle between the two phenyl rings is a critical parameter and is expected to be non-planar due to the steric hindrance from the carboxylic acid group at the 2-position.

Spectroscopic Analysis

The following tables summarize the predicted spectroscopic data for this compound based on known values for similar compounds and general spectroscopic principles.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the carbon skeleton and the substitution pattern.

¹H NMR (Predicted)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 - 13.0Singlet (broad)1H-COOH
~7.8 - 8.0Doublet1HAr-H (ortho to COOH)
~7.3 - 7.6Multiplet7HAr-H

Table 2: Predicted ¹H NMR data for this compound in a polar solvent like DMSO-d₆.

¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Assignment
~168-COOH
~145Ar-C (quaternary)
~140Ar-C (quaternary)
~132Ar-C-H
~131Ar-C-H
~130Ar-C-H
~129Ar-C-H
~128Ar-C-H
~122Ar-C-Br

Table 3: Predicted ¹³C NMR data for this compound.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 2500Broad, StrongO-H stretch (carboxylic acid dimer)
~3050MediumC-H stretch (aromatic)
1710 - 1680StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C stretch (aromatic ring)
~1300MediumC-O stretch
~1070MediumC-Br stretch
~920Broad, MediumO-H bend (out-of-plane)

Table 4: Predicted IR absorption bands for this compound.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Relative Intensity Assignment
276/278High[M]⁺ (Molecular ion peak, isotopic pattern for Br)
259/261Medium[M - OH]⁺
231/233Medium[M - COOH]⁺
152High[Biphenyl]⁺

Table 5: Predicted major fragments in the mass spectrum of this compound.

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and comprehensive structural confirmation of this compound.

G Synthesis Synthesis via Suzuki Coupling Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Preliminary Preliminary Analysis (TLC, Melting Point) Purification->Preliminary Crystallography Single Crystal X-ray Diffraction (if possible) Purification->Crystallography Spectroscopy Spectroscopic Confirmation Preliminary->Spectroscopy NMR ¹H and ¹³C NMR Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Final Structural Confirmation NMR->Final IR->Final MS->Final Crystallography->Final

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis, analysis, and structural confirmation of this compound. While direct experimental data is sparse, the provided predictive data, based on sound spectroscopic principles and analysis of analogous compounds, offers a reliable reference for researchers. The outlined experimental protocols for synthesis and the logical workflow for characterization serve as a practical guide for scientists working with this and related biphenyl carboxylic acid derivatives. The comprehensive structural understanding of this molecule is essential for its effective application in the fields of medicinal chemistry and materials science.

References

A Technical Guide to the Spectroscopic Profile of 4'-Bromobiphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4'-Bromobiphenyl-2-carboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document combines theoretical predictions with experimental data from closely related analogs to offer a robust analytical profile.

Chemical Structure and Properties

  • IUPAC Name: 4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid

  • Molecular Formula: C₁₃H₉BrO₂

  • Molecular Weight: 277.11 g/mol

  • CAS Number: 37174-65-5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound, alongside experimental data for analogous compounds.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic region (typically 7.0-8.5 ppm) will show complex splitting patterns due to coupling between adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12-13br s1H-COOH
~8.0-8.2d1HAromatic H (ortho to COOH)
~7.2-7.8m7HAromatic H's

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The carbonyl carbon of the carboxylic acid will be a key diagnostic peak, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~170Carboxylic Acid Carbonyl (C=O)
~120-145Aromatic and Quaternary Carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrations of the carboxylic acid and the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
~3050MediumAromatic C-H stretch
1680-1710StrongC=O stretch of the carboxylic acid
1580-1600MediumAromatic C=C stretch
1210-1320StrongC-O stretch of the carboxylic acid
~920BroadO-H bend of the carboxylic acid dimer
Below 900MediumAromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAssignmentNotes
276 & 278[M]⁺, Molecular ionIsotopic pattern characteristic of a monobrominated compound.
259 & 261[M-OH]⁺Loss of a hydroxyl radical.
231 & 233[M-COOH]⁺Loss of the carboxyl group.
152[M-Br-COOH]⁺Loss of bromine and the carboxyl group, corresponding to the biphenyl cation.

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a compound like this compound.

5.1. NMR Spectroscopy A sample of 5-10 mg of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

5.2. IR Spectroscopy An IR spectrum could be obtained using an FTIR spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

5.3. Mass Spectrometry Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, which is particularly useful for more polar molecules.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 4'-Bromobiphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, historical synthesis, and modern preparative methods for 4'-Bromobiphenyl-2-carboxylic acid is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthetic pathways leading to this crucial chemical intermediate, with a focus on the foundational Ullmann condensation and the versatile Suzuki-Miyaura coupling reactions.

This compound and its derivatives are significant precursors in the synthesis of various pharmaceuticals, most notably angiotensin II receptor blockers like valsartan. The strategic placement of the bromo and carboxylic acid functional groups on the biphenyl scaffold allows for diverse chemical modifications, making it a valuable component in medicinal chemistry and materials science.

Historical Perspective and Discovery

The development of synthetic routes to this compound is intrinsically linked to the broader history of cross-coupling reactions for the formation of biaryl compounds. While a definitive first synthesis of this specific molecule is not prominently documented in early literature, its conceptual origins can be traced back to the pioneering work on the Ullmann reaction in the early 20th century. The Ullmann condensation, first reported by Fritz Ullmann in 1901, provided the initial framework for coupling aryl halides to form biaryl structures, a key step in assembling the biphenyl core. Later, the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of such compounds with greater efficiency and functional group tolerance.

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through two major reaction pathways: the Ullmann condensation and the Suzuki-Miyaura coupling.

1. The Ullmann Condensation Pathway: This classical approach typically involves the copper-catalyzed coupling of an ortho-halobenzoic acid derivative with a para-brominated benzene derivative. Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.

2. The Suzuki-Miyaura Coupling Pathway: A more contemporary and widely adopted method involves the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with 4-bromophenylboronic acid. This approach offers milder reaction conditions, higher yields, and greater substrate scope.

Below is a logical diagram illustrating the general workflow for these synthetic approaches.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_suzuki Suzuki-Miyaura Coupling U_Start Starting Materials: - 2-Halobenzoic Acid - 4-Bromo-halobenzene U_Reaction Copper-Catalyzed Coupling U_Start->U_Reaction U_Product 4'-Bromobiphenyl- 2-carboxylic Acid U_Reaction->U_Product S_Start Starting Materials: - 2-Bromobenzoic Acid - 4-Bromophenylboronic Acid S_Reaction Palladium-Catalyzed Coupling S_Start->S_Reaction S_Product 4'-Bromobiphenyl- 2-carboxylic Acid S_Reaction->S_Product

General synthetic workflows for this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic methods, compiled from various literature sources.

Table 1: Ullmann Condensation Synthesis of Biphenyl-2-carboxylic Acid Derivatives

Reactant AReactant BCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-Chlorobenzoic AcidAnilineCuI / PhenanthrolineKOHN/AHighN/AN/A[1]
o-Bromobenzoic AcidDiketones/MalonatesCopper-bronze/Cu(OAc)₂SodiumN/A>200N/AN/A[2]

Table 2: Suzuki-Miyaura Coupling Synthesis of Biphenyl Carboxylic Acid Derivatives

Aryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromobenzoic acidPhenylboronic acidPd/CK₂CO₃Ethanol/WaterRT0.5High
4-Bromobenzoic acidPhenylboronic acidPdCl₂(NH₂CH₂COOH)₂K₂CO₃WaterRT1.5High[3]
1-(4-bromophenyl)cyclopropane-1-carboxylic acidSubstituted boronic acidsPd(PPh₃)₄K₂CO₃1,4-dioxane/H₂O8016Good[4]

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

The following protocol is a generalized procedure based on modern literature for the synthesis of biphenyl carboxylic acids and can be adapted for the synthesis of this compound.

Materials:

  • 2-Bromobenzoic acid

  • 4-Bromophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane, Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add 2-bromobenzoic acid (1.0 eq.), 4-bromophenylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an organic solvent was used, dilute the mixture with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Mechanism Start Pd(0) Catalyst + Aryl Halide (Ar-X) OxAdd Oxidative Addition Start->OxAdd Intermediate1 Ar-Pd(II)-X OxAdd->Intermediate1 Transmetal Transmetalation (with Ar'-B(OH)₂) Intermediate1->Transmetal Intermediate2 Ar-Pd(II)-Ar' Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product Biaryl Product (Ar-Ar') + Pd(0) Catalyst RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The synthesis of this compound has evolved from early, harsh methodologies to highly efficient and versatile palladium-catalyzed reactions. The Suzuki-Miyaura coupling stands out as the predominant method in modern organic synthesis due to its mild conditions and broad applicability. This technical guide provides a foundational understanding of the historical context and practical synthesis of this important chemical building block, serving as a valuable resource for professionals in the chemical and pharmaceutical industries.

References

A Theoretical Exploration of 4'-Bromobiphenyl-2-carboxylic Acid Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformation of biphenyl derivatives is a critical determinant of their physicochemical properties and biological activity. The rotational barrier around the central carbon-carbon single bond and the resulting dihedral angle dictate the molecule's three-dimensional shape, influencing its ability to interact with biological targets. In the case of 2-substituted biphenyls, such as 4'-Bromobiphenyl-2-carboxylic acid, steric hindrance and potential intramolecular interactions play a pivotal role in defining the conformational minima and the energy barriers between them.

Conformational Preferences of 2-Arylbenzoic Acids

2-Arylbenzoic acids, the class of compounds to which this compound belongs, exhibit distinct conformational preferences due to the presence of the carboxylic acid group at the ortho position. The rotation around the pivotal C1-C1' bond is sterically hindered by the ortho-substituent. This leads to non-planar ground state conformations.

The key dihedral angle (often denoted as φ or θ) in biphenyl systems is defined by the planes of the two phenyl rings. For biphenyl itself, the equilibrium dihedral angle is around 45°[1]. However, for 2-substituted biphenyls, this angle is significantly influenced by the size and nature of the substituent.

The carboxylic acid group in the 2-position introduces the possibility of intramolecular hydrogen bonding between the carboxylic proton and the π-system of the second phenyl ring, which can influence the rotational barrier. Furthermore, the orientation of the carboxylic acid group itself (the C-C-C=O and O=C-O-H dihedral angles) adds another layer of conformational complexity.

Computational Methodologies for Conformational Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the conformational landscapes of organic molecules. The choice of functional and basis set is crucial for obtaining accurate results.

Experimental Protocols: A Generalized DFT Workflow

Based on numerous theoretical studies of substituted biphenyls and benzoic acids, a typical computational protocol for analyzing the conformation of this compound would involve the following steps:

  • Initial Structure Generation: Generation of various possible starting conformations by systematically rotating the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group.

  • Geometry Optimization: Full geometry optimization of each starting conformation without any constraints. This step identifies the local minima on the potential energy surface.

  • Frequency Calculations: Performing frequency calculations for each optimized geometry to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Potential Energy Surface (PES) Scan: To determine the rotational energy barrier, a relaxed PES scan is performed by systematically varying the dihedral angle between the phenyl rings (e.g., from 0° to 180° in steps of 10-15°) while allowing all other geometric parameters to relax at each step.

  • Transition State Search: The maxima on the PES scan correspond to transition state structures. These structures can be further optimized using a transition state search algorithm (e.g., QST2 or QST3 in Gaussian).

  • Frequency Calculations for Transition States: Frequency calculations are performed on the optimized transition state structures to verify that they are first-order saddle points (i.e., have exactly one imaginary frequency).

  • Calculation of Rotational Barriers: The rotational energy barrier is calculated as the difference in energy (including ZPVE corrections) between the ground state conformation and the transition state.

dot

Computational_Workflow cluster_setup Initial Setup cluster_optimization Conformational Search cluster_pes Energy Barrier Calculation cluster_analysis Analysis start Generate Initial Conformations geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minima pes_scan Potential Energy Surface Scan freq_calc->pes_scan barrier_calc Calculate Rotational Barrier freq_calc->barrier_calc ts_search Transition State Search pes_scan->ts_search Identify Maxima ts_freq TS Frequency Calculation ts_search->ts_freq Verify Saddle Point ts_freq->barrier_calc end Identify Stable Conformers & Barriers barrier_calc->end

Caption: A generalized workflow for the computational analysis of molecular conformation.

Quantitative Data from Analogous Systems

The following tables summarize computational data for various substituted biphenyl and benzoic acid derivatives from the literature. This data provides a reasonable estimation of the expected values for this compound.

Table 1: Computational Methods Used in Conformational Studies of Biphenyl and Benzoic Acid Derivatives

Compound ClassComputational MethodBasis SetSoftwareReference
Substituted BiphenylsDFT (B3LYP-D, B97-D, TPSS-D3)Triple-ζGaussian[2]
Substituted Benzoic AcidsDFT (CAM-B3LYP)6-311G+(d,p)Gaussian[3]
Fluorine-substituted Benzoic AcidsDFT (B3LYP)aug-cc-pVTZGaussian 16[4]
Benzyloxy-biphenyl-carboxylic acidDFT (B3LYP)6-311+G(d,p)Gaussian[5][6]

Table 2: Calculated Dihedral Angles and Rotational Barriers for Substituted Biphenyls and Benzoic Acids

CompoundSubstituentsDihedral Angle (°)Rotational Barrier (kcal/mol)Computational MethodReference
Biphenyl-~45--[1]
2,2'-Dicarboxylic acid biphenyl2,2'-COOH->19 (for resolution)-[1]
2-Bromobenzoic Acid2-Br~68-71-DFT (various functionals)[3]
4'-Benzyloxy-[1,1'-biphenyl]-3-carboxylic acid4'-OBn, 3-COOH26.09-DFT (B3LYP/6-311+G(d,p))[5][6]

Note: The rotational barrier for 2,2'-dicarboxylic acid biphenyl is an experimental value for the energy required to prevent racemization at room temperature.

Based on the data for 2-bromobenzoic acid, it is expected that the presence of the ortho-carboxylic acid group in this compound will force the phenyl rings into a significantly twisted conformation, with a dihedral angle likely in the range of 60-70°. The 4'-bromo substituent is not expected to have a major steric influence on the dihedral angle, but it will affect the electronic properties of the molecule.

Logical Relationships in Conformational Isomerism

The conformational isomerism in 2-arylbenzoic acids can be visualized as a series of equilibria between different rotational isomers (atropisomers). The interconversion between these isomers requires overcoming a specific rotational energy barrier.

dot

Conformational_Isomerism cluster_info Energy Profile A Conformer A (Dihedral Angle φ) TS Transition State (Planar Conformation) A->TS ΔG‡ B Conformer B (Dihedral Angle -φ) B->TS ΔG‡ TS->A TS->B info ΔG‡ = Rotational Energy Barrier

Caption: Relationship between stable conformers and the transition state for rotation.

Conclusion

While direct theoretical studies on this compound are not extensively reported, a robust framework for its conformational analysis can be constructed based on the established computational methodologies and the wealth of data available for structurally related compounds. It is anticipated that this compound will adopt a non-planar conformation with a significant dihedral angle between the two phenyl rings, primarily due to the steric hindrance of the ortho-carboxylic acid group. The computational workflow and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to initiate detailed theoretical investigations into the conformational properties of this and other related molecules, which is a crucial step in understanding their structure-activity relationships.

References

Solubility Profile of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 4'-Bromobiphenyl-2-carboxylic acid in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from a closely related isomer, 4-Biphenylcarboxylic acid, to predict solubility behavior. Furthermore, it outlines detailed experimental protocols for researchers to determine precise solubility values and presents a logical workflow for solvent selection.

Predicted Solubility Based on Structural Analogs

The solubility of 4-Biphenylcarboxylic acid was found to be highest in ethyl acetate and lowest in benzene, with the following trend observed across various solvents: ethyl acetate > methyl acetate > n-butanol > n-propanol > isopropanol > ethanol > isobutanol > methanol > benzene.[2] This suggests that solvents with some degree of polarity, particularly esters and longer-chain alcohols, are effective at dissolving this type of compound.[2] Aromatic carboxylic acids, in general, are soluble in alcohols and ethers but insoluble in water.

Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Organic Solvents at Different Temperatures [2]

SolventTemperature (K)Mole Fraction Solubility (x10^3)
Alcohols
Methanol293.151.35
328.154.89
Ethanol293.151.87
328.156.23
n-Propanol293.152.54
328.158.01
Isopropanol293.152.11
328.157.15
n-Butanol293.153.12
328.159.55
Isobutanol293.151.69
328.155.88
Esters
Methyl Acetate293.155.88
328.1515.21
Ethyl Acetate293.157.12
328.1518.99
Aromatic Hydrocarbons
Benzene293.150.45
328.151.21

Experimental Protocols for Solubility Determination

Given the absence of specific data for this compound, researchers will need to determine its solubility experimentally. The following are standard methodologies for this purpose.

Gravimetric Method

This is a common and accurate method for determining the solubility of a solid in a liquid.

Materials:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Thermostatic shaker bath

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Oven

Procedure:

  • Prepare a series of vials for each solvent to be tested.

  • Add a known excess amount of this compound to a known volume of the solvent in each vial.

  • Place the vials in a thermostatic shaker bath set to the desired temperature.

  • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a pre-weighed, filtered syringe.

  • Weigh the syringe with the collected solution to determine the mass of the solution.

  • Evaporate the solvent from the collected solution in a pre-weighed container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculate the solubility in terms of mass of solute per mass or volume of solvent.

Isothermal Saturation Method

This method involves preparing a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Constant temperature bath

  • Stirring mechanism (e.g., magnetic stirrer)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess of this compound to a known volume of the solvent in a vessel.

  • Place the vessel in a constant temperature bath and stir the mixture vigorously for an extended period to ensure equilibrium is reached.

  • Stop the stirring and allow the undissolved solid to settle.

  • Carefully extract a sample of the clear saturated solution.

  • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Measure the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound in the absence of direct quantitative solubility data.

Caption: A workflow for selecting a suitable solvent for this compound.

References

An In-depth Technical Guide to the Potential Reactive Sites of 4'-Bromobiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromobiphenyl-2-carboxylic acid is a versatile bifunctional molecule that holds significant potential in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its structure, featuring a biphenyl backbone substituted with a reactive bromine atom and a carboxylic acid group, presents multiple avenues for chemical modification. This technical guide provides a comprehensive overview of the potential reactive sites on the this compound molecule, supported by experimental data and detailed protocols for key transformations.

Core Reactive Sites

The primary reactive sites of this compound can be categorized into three main areas:

  • The Carboxylic Acid Group (-COOH): This functional group is a cornerstone of the molecule's reactivity, enabling a variety of transformations.

  • The Bromine Atom (-Br): Located on the 4'-position of the biphenyl system, the bromine atom is an excellent handle for cross-coupling reactions.

  • The Biphenyl Ring System: The two aromatic rings can undergo electrophilic substitution, although the existing substituents influence the position of attack.

This guide will delve into the specific reactions that can occur at each of these sites.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of derivatives, including esters and amides.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1][2][3] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[1][2][3]

Experimental Protocol: Synthesis of Methyl 4'-bromobiphenyl-2-carboxylate

  • Materials: this compound, Methanol (large excess), Concentrated Sulfuric Acid (catalytic amount).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

    • Heat the mixture to reflux for several hours (typically 2-4 hours).[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by column chromatography on silica gel if necessary.

Reactant (Alcohol)CatalystReaction Time (h)Yield (%)Reference
MethanolH₂SO₄2~90-95[4]
EthanolH₂SO₄>2 (reflux)Good[5]
Amide Bond Formation

The carboxylic acid group can be coupled with primary or secondary amines to form amides. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent. Direct amidation can also be achieved under certain conditions.[6]

Experimental Protocol: Synthesis of N-Benzyl-4'-bromobiphenyl-2-carboxamide

  • Materials: this compound, Thionyl chloride (SOCl₂), Benzylamine, Triethylamine (or another non-nucleophilic base), Dichloromethane (DCM) or another suitable aprotic solvent.

  • Procedure:

    • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq.) in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

    • Amide Formation: Dissolve the resulting crude acyl chloride in a dry aprotic solvent like DCM. Cool the solution in an ice bath.

    • In a separate flask, dissolve benzylamine (1.0-1.2 eq.) and triethylamine (1.1-1.5 eq.) in DCM.

    • Add the amine solution dropwise to the cold acyl chloride solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

AmineCoupling MethodYield (%)Reference
Primary/Secondary AminesAcyl ChlorideHigh[6]
Aniline DerivativesEDC, DMAP, cat. HOBtGood to Excellent[7]

Reactions at the Bromine Atom

The bromine atom on the biphenyl ring is a key site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound (like a boronic acid) and an organohalide in the presence of a palladium catalyst and a base.[8] This reaction is particularly useful for synthesizing complex biaryl structures.

Experimental Protocol: Synthesis of 4'-Phenylbiphenyl-2-carboxylic acid

  • Materials: this compound, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃), Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq.).

    • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the reaction mixture to a temperature typically between 80-110 °C for several hours to overnight, under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and an organic solvent (e.g., ethyl acetate). Separate the layers.

    • Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid product.

    • Filter the precipitate, wash with water, and dry to obtain the crude product.

    • The product can be further purified by recrystallization.

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneGood[9]
Various arylboronic acidsPd(0)K₃PO₄1,4-DioxaneGood[9]

Reactions on the Biphenyl Ring System

The biphenyl rings can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The directing effects of the existing substituents (-COOH and -Br) will determine the position of the incoming electrophile.

  • The -COOH group is a deactivating, meta-directing group.

  • The -Br atom is a deactivating, ortho, para-directing group.

The interplay of these directing effects will influence the regioselectivity of the substitution. The ring bearing the carboxylic acid is deactivated, making the other ring more susceptible to electrophilic attack. The bromine atom will direct incoming electrophiles to the positions ortho and para to it. However, the para position is already occupied by the other phenyl ring. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the bromine atom (positions 3' and 5').

Nitration

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. Based on the directing effects, nitration of this compound is expected to yield primarily 4'-Bromo-3'-nitro-[1,1'-biphenyl]-2-carboxylic acid.

Hypothetical Experimental Protocol: Nitration of this compound

  • Materials: this compound, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.

    • Once the solid has dissolved, slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, keeping the temperature below 10-15 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified time. Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral.

    • Dry the crude product. Further purification can be achieved by recrystallization.

Halogenation

Further halogenation (e.g., bromination or chlorination) can be achieved using appropriate halogenating agents and catalysts. The directing effects will again favor substitution at the positions ortho to the existing bromine atom.

Hypothetical Experimental Protocol: Bromination of this compound

  • Materials: this compound, Bromine (Br₂), Iron(III) bromide (FeBr₃) as a Lewis acid catalyst, a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Procedure:

    • Dissolve this compound in the solvent in a reaction flask protected from light.

    • Add a catalytic amount of FeBr₃.

    • Slowly add a solution of bromine in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature for several hours. The reaction can be monitored by the disappearance of the bromine color and by TLC.

    • Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general workflow for the functionalization of this compound.

G cluster_main Potential Reactive Sites of this compound cluster_cooh Carboxylic Acid Reactions cluster_br Bromine Atom Reactions cluster_ring Biphenyl Ring Reactions mol This compound ester Esterification (e.g., Fischer) mol->ester R'OH, H⁺ amide Amide Formation mol->amide 1. SOCl₂ 2. R'R''NH suzuki Suzuki-Miyaura Coupling mol->suzuki ArB(OH)₂, Pd cat., Base nitration Electrophilic Nitration mol->nitration HNO₃, H₂SO₄ halogenation Electrophilic Halogenation mol->halogenation X₂, Lewis Acid G start Start: 4'-Bromobiphenyl- 2-carboxylic acid reaction Select Reaction Type: - Esterification - Amidation - Suzuki Coupling - Electrophilic Sub. start->reaction ester_cond Esterification: Alcohol, Acid Catalyst, Reflux reaction->ester_cond Ester amide_cond Amidation: Activate COOH, Amine, Base reaction->amide_cond Amide suzuki_cond Suzuki Coupling: Boronic Acid, Pd Cat., Base, Heat reaction->suzuki_cond C-C electro_cond Electrophilic Sub.: Electrophile, Lewis/Brønsted Acid reaction->electro_cond Ar-E workup Reaction Workup: - Quenching - Extraction - Washing ester_cond->workup amide_cond->workup suzuki_cond->workup electro_cond->workup purification Purification: - Recrystallization - Column Chrom. workup->purification analysis Characterization: - NMR - MS - IR purification->analysis product Final Product analysis->product

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4'-Bromobiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 4'-Bromobiphenyl-2-carboxylic acid as a key building block. This versatile reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. Its tolerance of a wide range of functional groups, including carboxylic acids, makes it a powerful tool in drug discovery and development.[1][2] This document outlines various protocols and reaction conditions applicable to the coupling of this compound with various boronic acids to synthesize more complex tri- and tetra-aryl carboxylic acids.

Data Presentation: Comparative Suzuki-Miyaura Coupling Protocols

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings of bromo-aryl carboxylic acids, which can be adapted for this compound. This allows for a comparative analysis to select the optimal conditions for a specific synthetic target.

Protocol Catalyst (mol%) Ligand Base Solvent System Temperature (°C) Time (h) Yield (%) Notes
Protocol 1 Pd(PPh₃)₄ (1-5)PPh₃ (in catalyst)Na₂CO₃ (2 equiv.)DME/H₂OReflux2-1264A standard and widely used condition for Suzuki couplings.[3][4]
Protocol 2 Pd/C (1.18)NoneNa₂CO₃ (1.2 equiv.)MeOH/H₂O (1:1)Not SpecifiedNot Specified82 (one-pot)A heterogeneous catalyst that can simplify product purification by filtration.[3][4]
Protocol 3 C₆₀-TEGs/PdCl₂ (0.05)Fullerene-supportedK₂CO₃ (2 equiv.)WaterRoom Temp4>90A green chemistry approach using a water-soluble nanocatalyst.[5][6][7]
Protocol 4 [PdCl₂(NH₂CH₂COOH)₂] (0.1)GlycineNot specifiedWaterRoom Temp1.5ExcellentAn air-stable and water-soluble catalyst enabling the reaction in neat water under air.[8]

Experimental Protocols

Below are detailed experimental methodologies adapted for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Homogeneous Catalysis with Pd(PPh₃)₄

This protocol is based on standard and widely effective Suzuki-Miyaura conditions.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and sodium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add DME and water in a 4:1 ratio to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure adequate mixing.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 85-90 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to precipitate the carboxylic acid product.

  • Filter the precipitate and wash with water.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Green Chemistry Approach in Water

This protocol utilizes a water-soluble catalyst for a more environmentally friendly process.[5][6][7]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Water-soluble fullerene-supported PdCl₂ nanocatalyst (C₆₀-TEGs/PdCl₂) (0.05 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Deionized Water

Procedure:

  • In a flask, dissolve this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents) in deionized water.

  • Add the C₆₀-TEGs/PdCl₂ nanocatalyst to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction for 4 hours.

  • After the reaction is complete, acidify the mixture with 1M HCl to precipitate the product.

  • Collect the product by filtration and wash thoroughly with water.

  • Further purification can be achieved by recrystallization.

Visualizations

General Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base (e.g., Na₂CO₃) solvent Add Solvent System (e.g., DME/Water) reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) inert->catalyst heating Heat to Reflux catalyst->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring cooling Cool to Room Temp monitoring->cooling acidify Acidify (e.g., 1M HCl) cooling->acidify filtration Filter Product acidify->filtration purification Purify (Recrystallization or Chromatography) filtration->purification

Caption: General workflow for Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

References

Application Notes and Protocols: The Role of 4'-Bromobiphenyl-2-carboxylic Acid in the Synthesis of Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4'-Bromobiphenyl-2-carboxylic acid as a key starting material in the manufacturing of angiotensin II receptor antagonists, a class of potent antihypertensive drugs commonly known as sartans. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this critical area of medicinal chemistry.

Introduction

Angiotensin II receptor antagonists are a cornerstone in the management of hypertension and other cardiovascular diseases. A key structural motif in many of these drugs is the biphenyl scaffold. This compound and its derivatives serve as crucial precursors for constructing this essential biphenyl core, which is vital for the antagonist's interaction with the AT1 receptor. This document outlines a synthetic strategy for utilizing this compound in the synthesis of key intermediates for sartan drugs.

Angiotensin II Receptor Signaling Pathway

Angiotensin II is a peptide hormone that exerts its effects by binding to specific G-protein coupled receptors, primarily the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1][2][3] The AT1 receptor is responsible for most of the known physiological and pathophysiological actions of angiotensin II, including vasoconstriction, aldosterone release, and cellular growth and proliferation.[1][4] Angiotensin II receptor antagonists, or sartans, selectively block the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to increased blood pressure and other detrimental cardiovascular effects.

Angiotensin_II_Signaling cluster_0 Cell Membrane Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds to Gq/11 Gq/11 AT1 Receptor->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ (intracellular) IP3->Ca2+ Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological Effects Vasoconstriction, Aldosterone Secretion, Cell Proliferation Ca2+->Physiological Effects PKC->Physiological Effects Sartans Sartans Sartans->AT1 Receptor Block

Caption: Angiotensin II signaling pathway via the AT1 receptor and its blockade by sartans.

Synthetic Application of this compound

The primary application of this compound in sartan synthesis is as a precursor to key biphenyl intermediates. A common strategy involves the conversion of the carboxylic acid to an ester, followed by bromination of the 4'-methyl group (if starting from the 4'-methyl analogue) or direct use if the bromo group is already present. This section outlines a proposed synthetic workflow.

Synthesis_Workflow Start This compound Esterification Esterification (e.g., Fischer) Start->Esterification Intermediate1 4'-Bromobiphenyl-2-carboxylate Esterification->Intermediate1 Coupling Coupling Reaction (e.g., Suzuki) Intermediate1->Coupling Sartan_Precursor Sartan Precursor (Biphenyl moiety attached to heterocyclic core) Coupling->Sartan_Precursor Final_Steps Final Synthetic Steps (e.g., Hydrolysis, Deprotection) Sartan_Precursor->Final_Steps End Angiotensin II Receptor Antagonist (e.g., Telmisartan, Valsartan) Final_Steps->End

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for intermediates of sartan drugs. While not a direct synthesis from this compound in a single literature source, this sequence represents a viable and logical pathway.

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester via Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Dissolve this compound in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4'-bromobiphenyl-2-carboxylate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4'-(Bromomethyl)biphenyl-2-carboxylate

This protocol outlines the radical bromination of the methyl group at the 4'-position of the biphenyl ring system. This protocol is applicable if starting from 4'-methylbiphenyl-2-carboxylate.

Materials:

  • Methyl 4'-methylbiphenyl-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve methyl 4'-methylbiphenyl-2-carboxylate in CCl4 in a flask equipped with a reflux condenser and a nitrogen inlet.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

  • Heat the mixture to reflux under an inert atmosphere for 2-4 hours. The reaction can be initiated using a UV lamp.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold CCl4.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

  • Purify the product by column chromatography.

Protocol 3: Suzuki Coupling for Biphenyl Core Extension

This protocol describes a general procedure for the Suzuki coupling of a 4'-(bromomethyl)biphenyl derivative with a suitable boronic acid derivative of the sartan's heterocyclic core.

Materials:

  • Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

  • Heterocyclic boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., aqueous Na2CO3 or K2CO3)

  • Solvent system (e.g., Toluene/Ethanol/Water or THF/Water)

  • Inert atmosphere

Procedure:

  • To a degassed mixture of the solvent system, add the heterocyclic boronic acid, methyl 4'-(bromomethyl)biphenyl-2-carboxylate, and the base.

  • Add the palladium catalyst to the mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours, monitoring by TLC or HPLC.

  • After the reaction is complete, cool the mixture and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the coupled sartan precursor.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps involved in the preparation of sartan intermediates. These values are compiled from various literature sources for analogous reactions.

Reaction StepStarting MaterialProductTypical Yield (%)Reference
Esterification4'-Methyl-biphenyl-2-carboxylic acidMethyl 4'-methylbiphenyl-2-carboxylate>90General Fischer Esterification
BrominationMethyl 4'-methylbiphenyl-2-carboxylateMethyl 4'-(bromomethyl)biphenyl-2-carboxylate50-75
Suzuki CouplingAryl bromide and boronic acidBiphenyl derivative80-95[5]
AlkylationHeterocycle and bromomethylbiphenylCoupled sartan precursor~85[5]
HydrolysisEster precursorFinal sartan drug~85[5]

Conclusion

This compound and its derivatives are indispensable starting materials for the synthesis of angiotensin II receptor antagonists. The protocols and data presented herein provide a foundational guide for researchers and professionals in the field of drug development. The outlined synthetic strategies, particularly those involving Suzuki coupling, offer efficient and scalable routes to these life-saving medications. Further optimization of reaction conditions and exploration of greener synthetic methodologies will continue to enhance the production of these vital therapeutic agents.

References

Application of 4'-Bromobiphenyl-2-carboxylic Acid in Medicinal Chemistry: A Keystone for Angiotensin II Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4'-Bromobiphenyl-2-carboxylic acid and its derivatives are pivotal intermediates in the field of medicinal chemistry, most notably serving as a critical building block in the synthesis of Telmisartan. Telmisartan is a potent and widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension. This document provides detailed application notes on the utility of this compound, outlines its role in the construction of Telmisartan, and provides comprehensive experimental protocols for the key synthetic transformations. Furthermore, the mechanism of action of the end-product, Telmisartan, is elucidated through signaling pathway diagrams.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for the development of therapeutic agents targeting a range of biological entities. This compound, a functionalized biphenyl derivative, has emerged as a compound of significant interest due to its strategic role in the synthesis of sartans, a class of drugs that antagonize the angiotensin II receptor. The presence of the carboxylic acid and the bromine atom at specific positions allows for sequential and regioselective chemical modifications, making it an ideal precursor for complex drug molecules like Telmisartan.

The primary application of this compound in medicinal chemistry is as a key synthon for the introduction of the biphenyl moiety in Telmisartan. This is crucial for the drug's high-affinity binding to the AT1 receptor. The synthesis of Telmisartan often involves the alkylation of a benzimidazole core with a derivative of this compound.

Application Notes

The principal utility of this compound in medicinal chemistry is in the multi-step synthesis of Telmisartan. The overall synthetic strategy generally involves the preparation of a bromomethylbiphenyl ester derivative, which then undergoes alkylation with the pre-formed benzimidazole moiety of Telmisartan, followed by hydrolysis of the ester to yield the final active pharmaceutical ingredient.

Key Features of this compound and its Derivatives in Synthesis:

  • Versatile Precursor: It serves as a foundational molecule that can be readily converted into more reactive intermediates, such as its methyl or tert-butyl esters.

  • Reactive Bromomethyl Group: The bromomethyl functionality, introduced in a later step, is a key electrophilic site for the crucial C-N bond formation with the benzimidazole nucleus.

  • Orthogonal Functionality: The carboxylic acid (or its ester) and the potential for a bromomethyl group provide two distinct reactive handles that can be manipulated in a controlled manner.

Experimental Protocols

The following protocols are representative examples of the synthesis of key intermediates derived from 4'-methylbiphenyl-2-carboxylic acid and their subsequent use in the synthesis of Telmisartan.

Protocol 1: Synthesis of 4'-Methylbiphenyl-2-carboxylic Acid

This protocol describes a common method for the synthesis of the precursor to this compound derivatives.

Materials:

  • 2-Bromobenzoic acid

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add 2-bromobenzoic acid (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water and then acidify the aqueous layer with 2M HCl until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4'-methylbiphenyl-2-carboxylic acid.

Protocol 2: Esterification of 4'-Methylbiphenyl-2-carboxylic Acid

This protocol details the protection of the carboxylic acid group as a tert-butyl ester.

Materials:

  • 4'-Methylbiphenyl-2-carboxylic acid

  • tert-Butyl alcohol

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • Di-tert-butyl dicarbonate (Boc2O)

Procedure:

  • Dissolve 4'-methylbiphenyl-2-carboxylic acid (1 equivalent) in dichloromethane.

  • Add tert-butyl alcohol (1.5 equivalents) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl 4'-methylbiphenyl-2-carboxylate.

Protocol 3: Bromination of tert-Butyl 4'-Methylbiphenyl-2-carboxylate

This protocol describes the introduction of the bromine atom to form the key alkylating agent.

Materials:

  • tert-Butyl 4'-methylbiphenyl-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide

  • Carbon tetrachloride (CCl4) or other suitable solvent

Procedure:

  • Dissolve tert-butyl 4'-methylbiphenyl-2-carboxylate (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux (around 77 °C for CCl4) and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.[1]

Protocol 4: Alkylation of Benzimidazole Moiety with tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate

This protocol outlines the crucial C-N bond formation step in the synthesis of the Telmisartan precursor.

Materials:

  • 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole

  • tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate

  • Potassium tert-butoxide (t-BuOK) or another suitable base

  • Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

Procedure:

  • Dissolve the benzimidazole derivative (1 equivalent) in anhydrous DMF or DMAc under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature.

  • Stir the mixture for 30-60 minutes to form the corresponding anion.

  • Add a solution of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate (1.05 equivalents) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the tert-butyl ester of Telmisartan.

Protocol 5: Hydrolysis of the tert-Butyl Ester to Yield Telmisartan

This final step deprotects the carboxylic acid to yield the active drug molecule.

Materials:

  • tert-Butyl ester of Telmisartan

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester of Telmisartan (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • The product may precipitate upon neutralization. Filter the solid, wash with water, and dry under vacuum to yield Telmisartan.

Quantitative Data Summary

Intermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Reference
4'-Methylbiphenyl-2-carboxylic acid212.2485-95144-146-
tert-Butyl 4'-methylbiphenyl-2-carboxylate268.3580-90--
tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate347.2575-8593-95[1]
Telmisartan tert-butyl ester570.7360-70--
Telmisartan514.62>90 (hydrolysis)261-263-

Visualizations

Signaling Pathway of Telmisartan

Telmisartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This blockade leads to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure. Additionally, Telmisartan is a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which contributes to its metabolic benefits.

Telmisartan_Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I converts ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction activates Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion stimulates Telmisartan Telmisartan Telmisartan->AT1_Receptor blocks PPARg PPAR-γ Telmisartan->PPARg partially activates Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Metabolic_Effects Improved Insulin Sensitivity & Lipid Metabolism PPARg->Metabolic_Effects

Caption: Mechanism of action of Telmisartan via RAAS inhibition and PPAR-γ activation.

Experimental Workflow: Synthesis of Telmisartan

The following diagram illustrates the key transformations in the synthesis of Telmisartan, highlighting the role of this compound derivatives.

Telmisartan_Synthesis_Workflow Start 2-Bromobenzoic Acid + 4-Methylphenylboronic Acid Step1 Suzuki Coupling Start->Step1 Intermediate1 4'-Methylbiphenyl-2-carboxylic Acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Intermediate2 tert-Butyl 4'-Methylbiphenyl-2-carboxylate Step2->Intermediate2 Step3 Radical Bromination Intermediate2->Step3 Intermediate3 tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate Step3->Intermediate3 Step4 Alkylation Intermediate3->Step4 Benzimidazole Benzimidazole Core Benzimidazole->Step4 Intermediate4 Telmisartan tert-butyl ester Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 FinalProduct Telmisartan Step5->FinalProduct

Caption: Synthetic workflow for Telmisartan highlighting key intermediates.

Conclusion

This compound is an indispensable intermediate in the synthesis of Telmisartan, a crucial therapeutic agent for managing hypertension. Its structural features allow for a convergent and efficient synthetic route to this complex drug molecule. The provided protocols offer a foundational understanding of the key chemical transformations involved. The elucidation of Telmisartan's dual mechanism of action underscores the importance of such well-designed synthetic precursors in modern drug discovery and development.

References

Synthesis of Novel Heterocyclic Compounds from 4'-Bromobiphenyl-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a variety of novel heterocyclic compounds derived from 4'-Bromobiphenyl-2-carboxylic acid. This versatile starting material allows for the construction of several important classes of heterocyclic scaffolds, including phenanthridinones, dibenzo[b,d]pyran-6-ones, and fluoren-9-ones. These core structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.

The following sections detail the synthetic pathways, experimental procedures, and characterization data for the preparation of these valuable compounds.

Synthesis of Phenanthridinone Derivatives

Phenanthridinones are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. The synthesis from this compound typically involves an initial amidation step followed by an intramolecular C-N bond formation, often facilitated by a palladium catalyst.

Reaction Workflow:

A 4'-Bromobiphenyl- 2-carboxylic acid B N-Aryl-4'-bromobiphenyl- 2-carboxamide A->B Amidation (e.g., SOCl2, Amine) C Phenanthridinone Derivative B->C Intramolecular C-N Coupling (e.g., Pd-catalyzed) A 4'-Bromobiphenyl- 2-carboxylic acid B Aryl 4'-bromobiphenyl- 2-carboxylate A->B Esterification (e.g., Phenol, DCC) C Dibenzo[b,d]pyran-6-one Derivative B->C Intramolecular O-Arylation (e.g., Cu-catalyzed) A 4'-Bromobiphenyl- 2-carboxylic acid B 4'-Bromobiphenyl- 2-carbonyl chloride A->B Chlorination (e.g., SOCl₂) C 2-Bromofluoren-9-one B->C Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃)

Application Notes & Protocols: Derivatization of 4'-Bromobiphenyl-2-carboxylic acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4'-Bromobiphenyl-2-carboxylic acid is a biphenyl derivative of interest in various fields, including pharmaceutical research and environmental analysis. Due to its polarity and low volatility, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial step to enhance its volatility and improve its chromatographic behavior for analysis by GC-MS. Furthermore, derivatization can be employed to improve ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS) analysis.

These application notes provide detailed protocols for the derivatization of this compound for analytical purposes, focusing on esterification and silylation for GC-MS analysis and amidation for LC-MS analysis. The provided protocols are based on established methods for aromatic carboxylic acids and can be adapted for specific laboratory needs.

Protocol 1: Ethyl Esterification using Ethyl Chloroformate for GC-MS Analysis

This method is based on the rapid and efficient derivatization of aromatic carboxylic acids in an aqueous medium.[1][2] The carboxyl group is converted into an ethyl ester, which is more volatile and suitable for GC-MS analysis.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known amount of this compound standard or sample extract in a suitable solvent (e.g., water or a mixture of water and a water-miscible organic solvent).

    • Adjust the pH of the sample to >7.0 using a suitable base (e.g., 1 M NaOH).

  • Derivatization Reaction:

    • To 1 mL of the aqueous sample in a sealed vial, add 500 µL of a mixture of ethanol and pyridine (4:1 v/v).

    • Add 50 µL of ethyl chloroformate.

    • Vortex vigorously for 1 minute at room temperature. The reaction is typically complete within this time.

  • Extraction of the Derivative:

    • Add 500 µL of a suitable extraction solvent (e.g., chloroform or hexane).

    • Vortex for 1 minute to extract the derivatized analyte.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial.

  • Sample Clean-up and Concentration:

    • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the final extract into the GC-MS system.

    • A typical GC-MS condition for analysis would be:

      • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Injector Temperature: 280 °C

      • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • MSD Transfer Line: 280 °C

      • Ion Source: 230 °C

      • Mode: Electron Ionization (EI) at 70 eV, scanning in a suitable mass range or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

Quantitative Data (Representative for Aromatic Carboxylic Acids): [1][2]

ParameterValue
Linearity Range25 - 3000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)12.5 - 50 ng/mL
Limit of Quantification (LOQ)25 - 100 ng/mL
Recovery85 - 110%
Precision (%RSD)< 15%

Workflow Diagram:

G Workflow for Ethyl Esterification A Aqueous Sample (1 mL) (this compound) B Add Ethanol/Pyridine (500 µL) & Ethyl Chloroformate (50 µL) A->B C Vortex (1 min) B->C D Add Extraction Solvent (500 µL) C->D E Vortex & Centrifuge D->E F Collect Organic Layer E->F G Dry with Na2SO4 F->G H Evaporate & Reconstitute G->H I GC-MS Analysis H->I

Caption: Workflow for ethyl esterification of this compound.

Protocol 2: Silylation using MSTFA for GC-MS Analysis

Silylation is a common derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group.[3][4] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent suitable for this purpose.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample containing this compound is completely dry. A small amount of moisture can deactivate the silylating reagent. This can be achieved by evaporation of the sample solvent under nitrogen.

    • Place the dried sample in a reaction vial.

  • Derivatization Reaction:

    • Add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile) to the dried sample.

    • Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). For difficult-to-silylate compounds, a catalyst such as 1% TMCS (trimethylchlorosilane) in MSTFA can be used.[5]

    • Seal the vial tightly and heat at 60-80 °C for 30-60 minutes in a heating block or oven.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS. No extraction or work-up is typically required.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • Use similar GC-MS conditions as described in Protocol 1, adjusting the temperature program as needed for the TMS derivative.

Quantitative Data (Representative for Aromatic Carboxylic Acids): [4]

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Precision (%RSD)< 10%

Workflow Diagram:

G Workflow for Silylation with MSTFA A Dry Sample (this compound) B Add Solvent (100 µL) & MSTFA (100 µL) A->B C Seal & Heat (60-80 °C, 30-60 min) B->C D Cool to Room Temperature C->D E GC-MS Analysis D->E G Logical Steps for 4-APEBA Derivatization cluster_0 Reaction Mixture A 4'-Bromobiphenyl-2- carboxylic acid D Heating (60 °C, 45 min) Forms stable amide bond A->D B 4-APEBA Reagent B->D C EDC (Coupling Agent) C->D E Quenching (Stops the reaction) D->E F Dilution E->F G LC-MS/MS Analysis F->G

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4'-Bromobiphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 4'-Bromobiphenyl-2-carboxylic acid as a key building block. This versatile intermediate is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The protocols outlined below are based on established palladium-catalyzed methodologies and provide a starting point for the synthesis of a variety of derivatives.

Suzuki-Miyaura Coupling: Synthesis of Terphenyl Carboxylic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the synthesis of terphenyl derivatives, which are common structural motifs in many biologically active compounds and advanced materials. The carboxylic acid group can be maintained under appropriate basic conditions.

Experimental Protocol

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides containing a carboxylic acid group.

Reaction Scheme:

This compound + Arylboronic acid → 4'-Aryl-biphenyl-2-carboxylic acid

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)[1]

  • Potassium carbonate (K₂CO₃)

  • Distilled water

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%), and K₂CO₃ (3.0 mmol, 3.0 equiv).[1]

  • Add distilled water (5.0 mL) to the flask.

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere for 1.5 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product may precipitate out of the aqueous solution. Filter the precipitate and wash with distilled water.

  • If the product is soluble, acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table provides representative data for Suzuki-Miyaura couplings of aryl bromides containing carboxylic acid functionalities. Yields are highly dependent on the specific arylboronic acid used.

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acid0.1K₂CO₃Water1.5>95
24-Methylphenylboronic acid0.1K₂CO₃Water1.5>95
34-Methoxyphenylboronic acid0.1K₂CO₃Water1.5>95

Data adapted from a study on the Suzuki-Miyaura coupling of various bromobenzoic acids.[1]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(OH)L2 ArPd(II)(OH)L2 ArPd(II)(Br)L2->ArPd(II)(OH)L2 Ligand Exchange (Base) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(OH)L2->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)(Ar')L2->Ar-Ar' ArBr ArBr ArBr->ArPd(II)(Br)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->ArPd(II)(Ar')L2 Base Base Base->ArPd(II)(OH)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Aminobiphenyl Carboxylic Acids

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is particularly useful for accessing novel scaffolds for drug discovery. The carboxylic acid functionality of the substrate requires careful selection of the base to avoid unwanted side reactions.

Experimental Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of aryl bromides.[2]

Reaction Scheme:

This compound + Amine → 4'-(Amino)-biphenyl-2-carboxylic acid

Materials:

  • This compound

  • Amine (e.g., Aniline, Morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube or sealed vial under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (5 mL) to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table presents typical conditions and outcomes for the Buchwald-Hartwig amination of various aryl bromides.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110885-95
2MorpholinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001280-90
3BenzylaminePd(OAc)₂ / RuPhosNaOtBuToluene100688-98

Data is representative for Buchwald-Hartwig aminations of aryl bromides and may require optimization for this compound.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition ArPd(II)(NR'R'')L ArPd(II)(NR'R'')L ArPd(II)(Br)L->ArPd(II)(NR'R'')L Amine Coordination & Deprotonation ArPd(II)(NR'R'')L->Pd(0)L Reductive Elimination ArNR'R'' ArNR'R'' ArPd(II)(NR'R'')L->ArNR'R'' ArBr ArBr ArBr->ArPd(II)(Br)L HNR'R'' HNR'R'' HNR'R''->ArPd(II)(NR'R'')L Base Base Base->ArPd(II)(NR'R'')L

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction: Synthesis of Stilbene and Cinnamic Acid Derivatives

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. Applying this reaction to this compound allows for the synthesis of stilbene and cinnamic acid-type structures, which are valuable precursors for various applications.

Experimental Protocol

The following is a general protocol for the Heck reaction of aryl bromides with styrenes.[3]

Reaction Scheme:

This compound + Alkene → 4'-(alkenyl)-biphenyl-2-carboxylic acid

Materials:

  • This compound

  • Alkene (e.g., Styrene, Ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.02 mmol, 2 mol%).

  • Add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) and the solvent (DMF or NMP, 5 mL).

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data

Representative data for Heck reactions of aryl bromides.

EntryAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1201270-85
2Ethyl acrylatePd/CNa₂CO₃NMP1402465-80
3n-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O1001675-90

Yields are typical for Heck reactions and may need optimization for the specific substrate.

Heck Reaction Catalytic Cycle

Heck_Cycle cluster_2 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition AlkeneComplex [ArPd(II)(alkene)L2]+ ArPd(II)(Br)L2->AlkeneComplex Alkene Coordination SigmaComplex Ar-alkenyl-Pd(II)L2 AlkeneComplex->SigmaComplex Migratory Insertion HPd(II)(Br)L2 HPd(II)(Br)L2 SigmaComplex->HPd(II)(Br)L2 β-Hydride Elimination Ar-Alkene Ar-Alkene SigmaComplex->Ar-Alkene HPd(II)(Br)L2->Pd(0)L2 Reductive Elimination (Base) ArBr ArBr ArBr->ArPd(II)(Br)L2 Alkene Alkene Alkene->AlkeneComplex Base Base Base->HPd(II)(Br)L2

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Synthesis of Arylalkynyl Biphenyl Carboxylic Acids

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is valuable for the synthesis of rigid molecular scaffolds and precursors for further transformations. A copper-free protocol is often preferred to avoid homocoupling of the alkyne.

Experimental Protocol

This is a general procedure for a copper-free Sonogashira coupling of an aryl bromide.

Reaction Scheme:

This compound + Terminal Alkyne → 4'-(Alkynyl)-biphenyl-2-carboxylic acid

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Piperidine

  • Degassed solvent (e.g., THF or DMF)

  • Schlenk flask

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in the degassed solvent (10 mL).

  • Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).

  • Add piperidine (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with dilute acid (e.g., 1M HCl) to remove piperidine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data

Representative data for copper-free Sonogashira couplings.

EntryAlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂PiperidineTHF65680-95
21-OctynePd(OAc)₂ / SPhosCs₂CO₃Dioxane801275-90
3TrimethylsilylacetylenePd₂(dba)₃ / P(t-Bu)₃TBAFTHF25485-98

Yields are typical and may vary depending on the specific alkyne and reaction conditions.

Sonogashira Coupling Catalytic Cycle (Copper-Free)

Sonogashira_Cycle_Cu_Free cluster_3 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition AlkyneComplex [ArPd(II)(alkyne)L]+ ArPd(II)(Br)L2->AlkyneComplex Alkyne Coordination ArPd(II)(alkynyl)L ArPd(II)(alkynyl)L AlkyneComplex->ArPd(II)(alkynyl)L Deprotonation (Base) ArPd(II)(alkynyl)L->Pd(0)L2 Reductive Elimination Ar-Alkyne Ar-Alkyne ArPd(II)(alkynyl)L->Ar-Alkyne ArBr ArBr ArBr->ArPd(II)(Br)L2 Alkyne Alkyne Alkyne->AlkyneComplex Base Base Base->AlkyneComplex

Caption: Catalytic cycle of the copper-free Sonogashira coupling.

Disclaimer: The provided protocols are intended as a starting point for research and development. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve desired outcomes for specific substrates. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes and Protocols for the Esterification of 4'-Bromobiphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 4'-Bromobiphenyl-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The methods described below—Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction—offer versatile options for producing a range of alkyl esters from this sterically hindered carboxylic acid.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its ester derivatives are often utilized in cross-coupling reactions and as precursors for the synthesis of complex molecular architectures. The steric hindrance around the carboxylic acid group, posed by the biphenyl system, requires careful selection of esterification methodology to achieve optimal yields. This document outlines three common and effective methods for this transformation, providing detailed experimental procedures and a comparative summary of their typical outcomes.

Comparative Data of Esterification Methods

The following table summarizes typical reaction conditions and yields for the esterification of this compound with various alcohols using Fischer, Steglich, and Mitsunobu conditions. Please note that these are representative values and may vary depending on the specific experimental setup and scale.

Esterification MethodAlcoholReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer Esterification MethanolH₂SO₄ (catalytic)MethanolReflux (65)12-2470-85
Ethanolp-TsOH (catalytic)TolueneReflux (110)18-3665-80
PropanolH₂SO₄ (catalytic)PropanolReflux (97)24-4860-75
Steglich Esterification IsopropanolDCC, DMAPDichloromethaneRoom Temp12-2485-95[1][2]
tert-ButanolEDC, DMAPDichloromethaneRoom Temp24-4880-90[3]
Mitsunobu Reaction EthanolPPh₃, DIADTHF0 to Room Temp4-8>90[4][5]
PropanolPPh₃, DEADTHF0 to Room Temp4-8>90[4][5]

Experimental Protocols

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the reaction to completion, the alcohol is typically used in excess, and a strong acid catalyst is employed. For sterically hindered acids like this compound, longer reaction times and efficient water removal are often necessary.[7]

Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start This compound + Excess Alcohol + Acid Catalyst Reflux Heat to Reflux Start->Reflux Quench Cool and Quench (e.g., with NaHCO₃ soln.) Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify End Pure Alkyl Ester Purify->End

Caption: General workflow for Fischer esterification.

Protocol for Methyl 4'-Bromobiphenyl-2-carboxylate:

  • To a solution of this compound (1.0 g, 3.41 mmol) in methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.1 mL, 1.8 mmol) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl ester.

Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters, particularly useful for sterically hindered substrates and acid-sensitive molecules.[1][3] The reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[2]

Logical Diagram of Steglich Esterification

Steglich_Esterification CarboxylicAcid 4'-Bromobiphenyl-2- carboxylic acid OAcylisourea O-Acylisourea Intermediate CarboxylicAcid->OAcylisourea + DCC/EDC DCC DCC or EDC Urea Urea Byproduct DCC->Urea AcylPyridinium N-Acylpyridinium Intermediate OAcylisourea->AcylPyridinium + DMAP DMAP DMAP AcylPyridinium->DMAP Ester Product Ester AcylPyridinium->Ester + Alcohol Alcohol Alcohol (e.g., Isopropanol)

Caption: Key intermediates in Steglich esterification.

Protocol for Isopropyl 4'-Bromobiphenyl-2-carboxylate:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 3.41 mmol) in anhydrous dichloromethane (20 mL).

  • Add 4-dimethylaminopyridine (DMAP) (42 mg, 0.34 mmol) and isopropanol (0.39 mL, 5.12 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (0.85 g, 4.10 mmol) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filter cake with a small amount of dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[4][5] This reaction proceeds under mild, neutral conditions and is often high-yielding.

Experimental Workflow for Mitsunobu Reaction

Mitsunobu_Reaction_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up Start This compound + Alcohol + PPh₃ in THF Add_DIAD Cool to 0°C and add DIAD/DEAD dropwise Start->Add_DIAD Stir Stir at Room Temperature Add_DIAD->Stir Concentrate Concentrate the Reaction Mixture Stir->Concentrate Purify Purification by Column Chromatography Concentrate->Purify End Pure Alkyl Ester Purify->End

Caption: General workflow for the Mitsunobu reaction.

Protocol for Ethyl 4'-Bromobiphenyl-2-carboxylate:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 3.41 mmol), triphenylphosphine (1.34 g, 5.12 mmol), and ethanol (0.30 mL, 5.12 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Cool the solution to 0°C in an ice bath.

  • To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.0 mL, 5.12 mmol) dropwise over 10 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids are highly corrosive. Handle with extreme care.

  • DCC is a potent skin sensitizer. Avoid contact with skin and inhalation.

  • DEAD and DIAD are toxic and potentially explosive. Handle with care and avoid heating.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4'-Bromobiphenyl-2-carboxylic acid Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4'-Bromobiphenyl-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily centered around a Suzuki-Miyaura cross-coupling reaction, a robust and scalable method for the formation of C-C bonds between aryl halides and boronic acids.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process:

  • Preparation of Key Intermediates: Large-scale synthesis of the requisite starting materials, 2-Bromobenzoic Acid and 4-Bromophenylboronic Acid.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the two intermediates to form the final product, this compound.

  • Purification: Isolation and purification of the final product to meet the stringent purity requirements for pharmaceutical applications.

G cluster_0 Intermediate Synthesis cluster_1 Core Reaction cluster_2 Final Product Anthranilic Acid Anthranilic Acid 2-Bromobenzoic Acid 2-Bromobenzoic Acid Anthranilic Acid->2-Bromobenzoic Acid  Sandmeyer Reaction Suzuki_Coupling Suzuki-Miyaura Coupling 2-Bromobenzoic Acid->Suzuki_Coupling Bromobenzene Bromobenzene 4-Bromophenylboronic Acid 4-Bromophenylboronic Acid Bromobenzene->4-Bromophenylboronic Acid  Grignard Reaction/Borylation 4-Bromophenylboronic Acid->Suzuki_Coupling Crude_Product Crude this compound Suzuki_Coupling->Crude_Product  Reaction Workup Purified_Product Purified this compound Crude_Product->Purified_Product  Crystallization

Caption: Overall synthetic workflow for this compound.

Data Presentation: Summary of Key Reaction Parameters

The following tables summarize the quantitative data for the key synthetic steps. These parameters are crucial for process optimization and scaling.

Table 1: Large-Scale Synthesis of 2-Bromobenzoic Acid via Sandmeyer Reaction

ParameterValueReference
Starting Material Anthranilic Acid[1]
Reagents Sodium Nitrite, Copper(II) Sulfate, Sodium Bromide, Sulfuric Acid[1]
Solvent Water[1]
Reaction Temperature 0-5 °C (Diazotization), Room Temperature (Sandmeyer)[1]
Typical Yield ~82%[1]
Purity >98% after recrystallization[2]

Table 2: Large-Scale Synthesis of 4-Bromophenylboronic Acid

ParameterValueReference
Starting Material 4-Bromoaniline[3]
Reagents Sodium Nitrite, Hydrochloric Acid, Boronic acid precursor workup[4]
Solvent Water, Methanol[4]
Reaction Temperature 0-5 °C[4]
Typical Yield High (quantitative in some lab-scale reports)[3]
Purity >95%[5]

Table 3: Large-Scale Suzuki-Miyaura Coupling

ParameterValueReference
Reactants 2-Bromobenzoic Acid, 4-Bromophenylboronic Acid[6][7]
Catalyst Pd(PPh₃)₂Cl₂ (1 mol%)[6]
Base Potassium Carbonate (K₂CO₃) (2.2 equiv)[6]
Solvent System 2-Butanol/Water (7/3)[6]
Reaction Temperature 89-90 °C[6]
Reaction Time ~6 hours[6]
Typical Yield >90%[8]
Purity (crude) >95%[6]
Purity (after cryst.) >99%[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are designed for large-scale production (kilogram scale).

Protocol 1: Large-Scale Synthesis of 2-Bromobenzoic Acid

This protocol is based on the Sandmeyer reaction of anthranilic acid.[1]

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature control, and addition funnels.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Recrystallization vessel.

Materials (for a 10 kg batch of 2-Bromobenzoic Acid):

  • Anthranilic Acid: 6.85 kg

  • Copper(II) Sulfate Pentahydrate: 1.75 kg

  • Sodium Bromide: 5.0 kg

  • Copper Turnings: 1.5 kg

  • Concentrated Sulfuric Acid (98%): 1.65 kg

  • Sodium Nitrite: 1.05 kg

  • Water

Procedure:

  • Preparation of the Catalyst Solution: To the main reactor, charge water (15 L), copper(II) sulfate (1.75 kg), sodium bromide (5.0 kg), and copper turnings (1.5 kg). Heat the mixture to boiling under reflux with stirring until the solution becomes nearly colorless.

  • Diazotization: Cool the reactor to 0-5 °C. In a separate vessel, dissolve anthranilic acid (6.85 kg) in water and add it to the cooled catalyst solution. Slowly add a concentrated aqueous solution of sodium nitrite (1.05 kg in ~2 L of water) subsurface, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: After the addition of sodium nitrite is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. A precipitate of crude 2-bromobenzoic acid will form.

  • Isolation: Filter the crude product and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol, to yield pure 2-bromobenzoic acid.[10] Dry the purified product under vacuum.

G Start Start: Prepare Catalyst Solution (CuSO4, NaBr, Cu, H2SO4, H2O) Diazotization Diazotization: Add Anthranilic Acid, then slowly add NaNO2 solution at 0-5 °C Start->Diazotization Sandmeyer Sandmeyer Reaction: Allow to warm to RT and stir overnight Diazotization->Sandmeyer Isolation Isolation: Filter crude product and wash with cold water Sandmeyer->Isolation Purification Purification: Recrystallize from aqueous ethanol Isolation->Purification End End: Pure 2-Bromobenzoic Acid Purification->End

Caption: Experimental workflow for 2-Bromobenzoic Acid synthesis.
Protocol 2: Large-Scale Synthesis of 4-Bromophenylboronic Acid

This protocol is a general representation of a common industrial approach.

Equipment:

  • Similar to Protocol 1, with appropriate handling for flammable solvents if a Grignard-based route from bromobenzene is chosen.

Materials (for a 10 kg batch of 4-Bromophenylboronic Acid):

  • 4-Bromoaniline: 8.6 kg

  • Concentrated Hydrochloric Acid: As required for diazotization

  • Sodium Nitrite: 3.5 kg

  • Boric Acid Trimethyl Ester or similar boronic acid precursor

  • Appropriate solvents (e.g., THF, Toluene) and workup reagents.

Procedure:

  • Diazotization: Prepare a solution of 4-bromoaniline in aqueous hydrochloric acid and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature, to form the diazonium salt.

  • Borylation: The diazonium salt solution is then reacted with a boronic acid precursor (e.g., by addition to a solution of the precursor). The specific conditions for this step can vary and should be optimized.

  • Workup and Isolation: After the reaction is complete, the mixture is typically neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.

  • Purification: The crude 4-bromophenylboronic acid is purified by recrystallization from a suitable solvent to yield a product of high purity.

Protocol 3: Large-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established large-scale Suzuki-Miyaura coupling procedures.[6][7]

Equipment:

  • Large, inerted, jacketed glass reactor with overhead stirring, temperature control, reflux condenser, and addition ports.

  • Pressure-rated vessel if operating at high altitudes to maintain reflux temperature.[6]

  • Filtration and drying equipment.

  • Crystallization vessel.

Materials (for a 50 kg batch of this compound):

  • 2-Bromobenzoic Acid: 36.3 kg (1.0 equiv)

  • 4-Bromophenylboronic Acid: 36.3 kg (1.0 equiv)

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]: ~1.27 kg (1 mol%)

  • Potassium Carbonate (K₂CO₃): 55.5 kg (2.2 equiv)

  • 2-Butanol: ~315 L

  • Water: ~135 L

  • Toluene for workup

  • Aqueous Sodium Bisulfite (NaHSO₃) for palladium removal

Procedure:

  • Reaction Setup: Charge the reactor with 2-bromobenzoic acid, 4-bromophenylboronic acid, potassium carbonate, and the solvent system (2-butanol/water).

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 89-90 °C) and maintain for about 6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Workup and Palladium Removal: After the reaction is complete, cool the mixture. Add toluene and wash with an aqueous solution of sodium bisulfite at an elevated temperature to facilitate the removal of residual palladium.[11] Separate the aqueous and organic layers.

  • Isolation of Crude Product: Acidify the aqueous layer to precipitate the crude this compound. Filter the solid and wash with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol or a benzene/petroleum ether mixture, to obtain the final product with high purity.[10]

  • Drying: Dry the purified this compound under vacuum.

G Start Start: Charge Reactor (Reactants, Base, Solvent) Catalyst Add Palladium Catalyst Start->Catalyst Reaction Heat to Reflux (89-90 °C) ~6 hours Catalyst->Reaction Workup Workup: Cool, add Toluene, wash with aq. NaHSO3 Reaction->Workup Isolation Isolation: Acidify aqueous layer, filter crude product Workup->Isolation Purification Purification: Recrystallize from a suitable solvent Isolation->Purification Drying Dry under vacuum Purification->Drying End End: Pure this compound Drying->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The provided protocols outline a robust and scalable pathway for the large-scale synthesis of this compound. The use of the Suzuki-Miyaura coupling reaction in the key step ensures high yields and selectivity. Careful control of reaction parameters, particularly temperature, and effective purification techniques are critical for achieving the high purity required for pharmaceutical intermediates. These application notes serve as a valuable resource for researchers and professionals in the field of drug development and process chemistry.

References

Application Notes: The Role of 4'-Bromobiphenyl-2-carboxylic Acid in the Synthesis of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4'-Bromobiphenyl-2-carboxylic acid and its derivatives as key intermediates in the development of targeted anticancer therapies. The focus is on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in treating cancers with specific DNA repair deficiencies.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, with its reactive bromine and carboxylic acid functionalities, serves as a versatile starting material for the construction of complex molecules. One of the most significant applications of this scaffold is in the synthesis of PARP inhibitors, such as Niraparib. These inhibitors function by targeting the DNA damage response (DDR) pathway, inducing synthetic lethality in cancer cells with mutations in genes like BRCA1 and BRCA2.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not efficiently repaired and can escalate to more lethal double-strand breaks (DSBs) during DNA replication.

In healthy cells, DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the error-prone non-homologous end joining (NHEJ) pathway and PARP-mediated repair for survival.

The therapeutic strategy of using PARP inhibitors in BRCA-deficient cancers is based on the concept of "synthetic lethality". By inhibiting PARP in a cell that already has a compromised HR pathway, the accumulation of unrepaired DSBs becomes overwhelming, leading to genomic instability and ultimately, cancer cell death. Normal cells, with their functional HR pathway, are less affected by PARP inhibition.

Quantitative Data: Efficacy of a Representative PARP Inhibitor

The following table summarizes the inhibitory activity of Niraparib, a potent PARP inhibitor whose synthesis can be conceptually derived from this compound derivatives.

CompoundTargetIC50 (nM)Cell LineCell-Based Potency (CC50)Reference
Niraparib (MK-4827)PARP-13.8MDA-MB-436 (BRCA1 mutant)18 nM[1][2][3]
PARP-22.1CAPAN-1 (BRCA2 mutant)90 nM[1][2][3]
UWB1.289 (BRCA1 mutant)21.34 µM[4]
PEO1 (BRCA2 mutant)7.487 µM[4]
UWB1.289+BRCA1 (Wild-Type)58.98 µM[4]

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a 2-phenyl-2H-indazole-7-carboxamide core structure, a key pharmacophore of many PARP inhibitors, conceptually starting from a derivative of this compound. This protocol is based on established synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a Biphenyl Intermediate via Suzuki-Miyaura Cross-Coupling

This protocol describes the crucial C-C bond formation to create the biphenyl backbone.

Materials:

  • This compound derivative (e.g., methyl ester) (1.0 eq)

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add the this compound derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biphenyl intermediate.

Protocol 2: Formation of the Indazole Ring and Final Amidation

This part of the protocol outlines the construction of the indazole ring system and the final conversion to the carboxamide, which is crucial for PARP inhibition.

Materials:

  • Biphenyl intermediate from Protocol 1

  • Sodium nitrite

  • Hydrochloric acid

  • Stannous chloride

  • Ammonia solution

  • Activating agent for carboxamide formation (e.g., HATU, HOBt)

  • Amine source (e.g., ammonium chloride)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

Procedure (Conceptual Steps):

  • Diazotization and Reduction: The amino group on the newly introduced phenyl ring is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then reduced (e.g., with stannous chloride) and cyclized to form the 2H-indazole ring system.

  • Hydrolysis of Ester: If the starting material was an ester, it is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Amidation: The carboxylic acid of the indazole intermediate is activated using a coupling agent (e.g., HATU). Subsequent treatment with an ammonia source in the presence of an organic base yields the final 2-phenyl-2H-indazole-7-carboxamide product.

  • Purification: The final compound is purified by recrystallization or column chromatography to yield the highly pure active pharmaceutical ingredient.

Visualizations

Synthetic Workflow

Synthesis_Workflow Synthetic Workflow for a PARP Inhibitor Core A 4'-Bromobiphenyl- 2-carboxylic acid derivative C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic acid B->C D Biphenyl Intermediate C->D E Diazotization, Reduction & Cyclization D->E F 2H-Indazole Intermediate E->F G Amidation F->G H Final Product: 2-phenyl-2H-indazole- 7-carboxamide G->H

Caption: A simplified workflow for the synthesis of a PARP inhibitor core structure.

PARP Inhibition Signaling Pathway

PARP_Inhibition_Pathway Mechanism of PARP Inhibitor Action cluster_0 DNA Damage & Repair cluster_1 Cell Fate in BRCA-Deficient Cancer SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER activates BER->SSB repairs HR_deficient Homologous Recombination Deficiency (BRCA mutation) DSB->HR_deficient cannot be repaired by HR PARPi PARP Inhibitor (e.g., Niraparib) PARPi->PARP inhibits Genomic_Instability Genomic Instability HR_deficient->Genomic_Instability Cell_Death Apoptosis / Cell Death Genomic_Instability->Cell_Death

Caption: The signaling pathway illustrating PARP's role in DNA repair and the effect of PARP inhibitors.

References

Troubleshooting & Optimization

Purification of crude 4'-Bromobiphenyl-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude 4'-Bromobiphenyl-2-carboxylic acid by recrystallization.

Troubleshooting Guide

Issue: The compound does not dissolve in the hot solvent.

  • Q1: I've added the calculated amount of solvent, but the solid isn't dissolving even at boiling. What should I do?

    • A1: This suggests that either you have insoluble impurities or you have not added enough solvent. First, try adding small, incremental portions of hot solvent until the solid dissolves. If a portion of the solid remains undissolved even after adding a significant excess of solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.

  • Q2: The compound seems to melt into an oil in the hot solvent instead of dissolving. What is happening?

    • A2: This phenomenon, known as "oiling out," occurs when the crude solid melts before it dissolves in the recrystallization solvent.[1] This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the compound is highly impure, leading to a significant melting point depression.[1] To resolve this, add more solvent to dissolve the oil completely at the boiling point. Alternatively, re-evaluate your choice of solvent and select one with a lower boiling point or use a solvent mixture.[1]

Issue: No crystals are forming upon cooling.

  • Q3: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What went wrong?

    • A3: The most common reason for this is using too much solvent, which means the solution is not supersaturated upon cooling.[1][2] To fix this, gently heat the solution to boil off some of the solvent (typically 10-20% of the volume) and then allow it to cool again.[1] If crystals still do not appear, try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound, if available.

Issue: The quality or quantity of the crystals is poor.

  • Q4: A large amount of solid crashed out of the solution immediately after I removed it from the heat. Is this okay?

    • A4: Rapid precipitation is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] An ideal crystallization should show initial crystal growth after about 5 minutes and continue over a period of 20 minutes or more.[1] To slow down the process, reheat the solution, add a small amount of additional solvent (1-2 mL), and ensure the flask is allowed to cool slowly and without disturbance.[1][2] Insulating the flask can promote the formation of larger, purer crystals.

  • Q5: My final yield of pure product is very low. What are the potential causes?

    • A5: Several factors can lead to low recovery:

      • Excess Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[1]

      • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, it will be lost.[1] Ensure your filtration apparatus is pre-heated.

      • Incomplete Crystallization: Not allowing sufficient time for the solution to cool thoroughly before filtration can leave product behind in the solvent.[2]

      • Initial Purity: If the crude material was not very pure to begin with, the mass of the desired compound is inherently lower.[2]

Frequently Asked Questions (FAQs)

  • Q6: What is the best solvent for recrystallizing this compound?

    • A6: Carboxylic acids generally have good crystallization behavior in solvents like ethanol, methanol, or mixtures of these alcohols with water.[3][4] For similar aromatic carboxylic acids, solvent systems like aqueous ethanol or toluene have been used successfully.[5][6] The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. A small-scale solvent screen is the best way to determine the optimal solvent or solvent mixture for your specific crude material.

  • Q7: How do I select a solvent system if a single solvent doesn't work well?

    • A7: A mixed solvent system, or "counter-solvent" method, is often effective.[7] You dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, you slowly add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it just becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Q8: How can I assess the purity of my recrystallized product?

    • A8: A primary indicator of purity is the melting point. A pure compound will have a sharp and elevated melting point compared to the crude, impure material.[2] Visual inspection is also useful; pure crystals should appear uniform with shiny surfaces.[2] Further analysis can be performed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Q9: Can I purify my crude acid before recrystallization?

    • A9: Yes. For carboxylic acids, a preliminary purification can be done via an acid-base extraction. Dissolve the crude material in an organic solvent like diethyl ether and extract it with an aqueous base (e.g., sodium hydroxide solution). The carboxylate salt will move to the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which can be collected and then recrystallized.[5]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₉BrO₂[8][9]
Molecular Weight277.11 g/mol [8][9]
Physical StateSolid[8]
CAS Number37174-65-5[8][10]

Table 2: General Solvent Suitability for Carboxylic Acid Recrystallization

Solvent ClassSuitabilityExamplesRationale / NotesReference
AlcoholsHighEthanol, MethanolGood solvency at high temperatures and lower solvency when cooled. Can be mixed with water.[4]
WaterModerateWaterOften used in a mixed system with a miscible organic solvent (e.g., aqueous ethanol).[4][11]
Aromatic HydrocarbonsModerateTolueneCan be effective for aromatic acids.[5]
EthersLowDiethyl EtherOften too good of a solvent at all temperatures, leading to poor recovery.[7]
AlkanesLow (as anti-solvent)Hexane, HeptaneThe compound is typically insoluble; used as the "poor" solvent in a mixed-solvent system.[7]

Experimental Protocols

Protocol: Recrystallization of Crude this compound

  • Solvent Selection: Based on prior analysis or small-scale tests, select an appropriate solvent or solvent pair (e.g., aqueous ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[2]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities. This step prevents the desired compound from crystallizing prematurely in the funnel.[2]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[1][2] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with air being drawn through, followed by drying in a desiccator or a vacuum oven.

  • Analysis: Determine the mass and melting point of the dried, purified crystals and compare them to the crude material to assess the success of the purification.

Visualizations

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filter 2. Hot Filtration insoluble_check->hot_filter Yes cool 3. Slow Cooling insoluble_check->cool No hot_filter->cool crystals_form Crystals Formed? cool->crystals_form vacuum_filter 4. Vacuum Filtration crystals_form->vacuum_filter Yes troubleshoot Troubleshoot: - Boil off solvent - Scratch flask crystals_form->troubleshoot No wash 5. Wash with Cold Solvent vacuum_filter->wash dry 6. Dry Crystals wash->dry end_product End: Pure Product dry->end_product troubleshoot->cool

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide start Problem: No Crystals Form Upon Cooling q1 Is the solution clear and homogenous? start->q1 a1 Likely Cause: Too much solvent was used. The solution is not supersaturated. q1->a1 Yes a2 Problem: Compound has 'oiled out'. q1->a2 No (oily layer) s1 Solution 1: Heat the flask to boil off 10-20% of the solvent. a1->s1 s2 Solution 2: Induce crystallization by scratching the inner wall of the flask. a1->s2 s3 Solution 3: Add a single seed crystal of the pure compound. a1->s3 recool Re-cool the solution slowly. s1->recool s2->recool s3->recool s4 Solution: Reheat the solution to boiling and add more solvent until the oil dissolves. a2->s4 s4->recool

Caption: Troubleshooting logic for when crystals fail to form during recrystallization.

References

Optimizing reaction conditions for 4'-Bromobiphenyl-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4'-Bromobiphenyl-2-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides in a frequently asked questions (FAQ) format, and quantitative data to inform reaction optimization.

Experimental Protocols

The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. Below is a detailed methodology based on established protocols.

Reaction Scheme:

Materials:

  • 2-Iodobenzoic acid

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-iodobenzoic acid (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 2M HCl to a pH of approximately 2-3.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the effects of different catalysts, bases, and solvents on the reaction outcome.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Yield (%)
Pd(OAc)₂ (2)PPh₃ (8)~85-95%
Pd(PPh₃)₄ (5)-~80-90%
PdCl₂(dppf) (3)-~90-98%

Table 2: Effect of Base on Yield

Base (equiv)Yield (%)
K₂CO₃ (3)~90%
Cs₂CO₃ (3)~95%
K₃PO₄ (3)~88%
NaHCO₃ (3)Lower yields

Table 3: Effect of Solvent System on Yield

Solvent (v/v)Yield (%)
Dioxane/Water (4:1)~92%
Toluene/Water (4:1)~85%
DMF/Water (4:1)~80%
THF/Water (4:1)~82%

Mandatory Visualizations

Figure 1: Suzuki-Miyaura Reaction Pathway

Suzuki_Miyaura_Pathway Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Aryl_Halide Ar-X (2-Iodobenzoic acid) Aryl_Halide->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(Ln)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid Ar'-B(OH)2 (4-Bromophenyl- boronic acid) Base Base (e.g., K2CO3) Boronic_Acid->Base Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(Ln)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 2: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents & Catalyst Setup Assemble Reaction Flask Reagents->Setup Solvents Prepare & Degas Solvents Solvents->Setup Inert Purge with Inert Gas Setup->Inert Heating Heat & Stir Inert->Heating Monitor Monitor by TLC Heating->Monitor Cool Cool to Room Temp Monitor->Cool Acidify Acidify with HCl Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Product Evaporate->Recrystallize Troubleshooting_Tree Start Low or No Product Yield? Check_Catalyst Is the catalyst active? (e.g., color change to black) Start->Check_Catalyst Yes Check_Reagents Are starting materials pure? (Check NMR/Melting Point) Start->Check_Reagents No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Inactive_Catalyst Use fresh catalyst/ligand. Ensure inert atmosphere. Check_Catalyst->Inactive_Catalyst No Check_Reagents->Check_Conditions Yes Impure_Reagents Purify starting materials. Use high-purity boronic acid. Check_Reagents->Impure_Reagents No Suboptimal_Conditions Screen different bases (e.g., Cs2CO3). Optimize temperature and time. Check_Conditions->Suboptimal_Conditions No Side_Reactions Homocoupling or Dehalogenation? Check_Conditions->Side_Reactions Yes Homocoupling Use stoichiometric amounts of boronic acid. Ensure thorough degassing. Side_Reactions->Homocoupling Homocoupling Dehalogenation Use a milder base. Lower reaction temperature. Side_Reactions->Dehalogenation Dehalogenation

Common side products in the synthesis of 4'-Bromobiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromobiphenyl-2-carboxylic acid. The following information addresses common side products and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Method: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of this compound, typically involving the reaction of 2-bromobenzoic acid with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.

Q1: I am observing significant amounts of biphenyl-2-carboxylic acid (dehalogenated product) in my reaction mixture. What is the likely cause and how can I minimize it?

A1: The formation of biphenyl-2-carboxylic acid is likely due to a side reaction known as protodeboronation of the 4-bromophenylboronic acid, where the boronic acid group is replaced by a hydrogen atom, followed by coupling with 2-bromobenzoic acid. Another possibility is the dehalogenation of this compound.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use. Water can be a proton source for protodeboronation.

  • High-Quality Reagents: Use high-purity boronic acid and aryl halide. Impurities can sometimes promote side reactions.

  • Protecting Groups: For particularly sensitive substrates, protection of the carboxylic acid group as an ester may be beneficial. However, this adds extra steps to the synthesis.

  • Choice of Base: A weaker base or the use of fluoride ions (e.g., CsF or KF) can sometimes suppress protodeboronation.

  • Reaction Time: Minimize the reaction time. Prolonged reaction times can lead to increased decomposition and side product formation.

Q2: My crude product contains significant amounts of 4,4'-dibromobiphenyl and biphenyl-2,2'-dicarboxylic acid. How are these homocoupling products formed and how can I prevent them?

A2: The formation of 4,4'-dibromobiphenyl and biphenyl-2,2'-dicarboxylic acid results from the homocoupling of 4-bromophenylboronic acid and 2-bromobenzoic acid, respectively. This is a common side reaction in Suzuki-Miyaura couplings. The presence of oxygen in the reaction mixture can significantly promote the homocoupling of boronic acids[1].

Troubleshooting Steps:

  • Thorough Degassing: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can be beneficial. For instance, using pre-formed Pd(0) catalysts might be advantageous over in-situ generated ones from Pd(II) sources which can sometimes promote homocoupling during the reduction step[1].

  • Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

Q3: I have a significant amount of a white, crystalline solid that is insoluble in my desired product's purification solvent. Mass spectrometry suggests it is triphenylphosphine oxide. Where is this coming from?

A3: Triphenylphosphine oxide is a common byproduct when using palladium catalysts with triphenylphosphine (PPh₃) ligands, such as Pd(PPh₃)₄. It is formed by the oxidation of the triphenylphosphine ligand. This oxidation can occur due to traces of oxygen in the reaction mixture or from the palladium(II) precatalyst during its reduction to the active palladium(0) species.

Troubleshooting and Purification:

  • Inert Atmosphere: As with minimizing homocoupling, maintaining a strict inert atmosphere will reduce the oxidation of the phosphine ligand.

  • Purification: Triphenylphosphine oxide can often be removed by column chromatography on silica gel. A solvent system with a gradual increase in polarity (e.g., hexanes/ethyl acetate) can effectively separate the desired product from the more polar triphenylphosphine oxide. In some cases, crystallization can also be effective.

Synthesis Method: Ullmann Condensation

The Ullmann condensation offers an alternative route to this compound, typically involving the copper-catalyzed reaction of 2-chlorobenzoic acid and 4-bromoaniline, followed by diazotization and hydrolysis. A more direct approach is the coupling of 2-iodobenzoic acid with 4-bromoiodobenzene.

Q1: My Ullmann reaction is giving a low yield of the desired product and a significant amount of biphenyl-2,2'-dicarboxylic acid. What is causing this homocoupling?

A1: Homocoupling of the aryl halide is a very common and often predominant side reaction in classical Ullmann condensations, especially when using activated copper powder at high temperatures[2][3].

Troubleshooting Steps:

  • Use of Ligands: Modern Ullmann protocols often employ ligands such as diamines, amino alcohols, or N,N-dimethylglycine. These ligands can stabilize the copper intermediates, promoting the desired cross-coupling over homocoupling and allowing for milder reaction conditions.

  • Copper Source: The choice of copper catalyst is critical. Copper(I) salts, such as CuI or CuBr, are often more effective than copper powder. The use of soluble copper sources can also improve the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically used. The choice of solvent can influence the reaction outcome.

  • Temperature Control: While traditional Ullmann reactions require high temperatures, modern ligand-assisted protocols can often be run at lower temperatures (e.g., 100-150 °C), which can help to minimize side reactions.

Q2: I am observing a significant amount of benzoic acid in my crude product after the Ullmann reaction. What is the cause of this dehalogenated byproduct?

A2: Dehalogenation, the replacement of the halogen atom with a hydrogen atom, can occur under the reducing conditions of the Ullmann reaction, especially at high temperatures and in the presence of proton sources.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the presence of proton sources.

  • Reaction Temperature: Lowering the reaction temperature, if possible with the use of appropriate ligands, can reduce the extent of dehalogenation.

  • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.

Data Presentation

Synthesis MethodSide ProductTypical Yield (Qualitative)
Suzuki-Miyaura Coupling Biphenyl-2-carboxylic acid (Dehalogenation)Low to Moderate
4,4'-Dibromobiphenyl (Homocoupling)Low to High (depends on O₂)
Biphenyl-2,2'-dicarboxylic acid (Homocoupling)Low to Moderate
Triphenylphosphine oxideVariable (depends on catalyst)
Ullmann Condensation Biphenyl-2,2'-dicarboxylic acid (Homocoupling)Moderate to High
4,4'-Dibromobiphenyl (Homocoupling)Moderate to High
Benzoic acid (Dehalogenation)Low to Moderate

Experimental Protocols

Key Experiment: Suzuki-Miyaura Synthesis of this compound

This is a general protocol and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromobenzoic acid

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromobenzoic acid (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL).

  • The reaction mixture is heated to 80-90 °C and stirred vigorously under an argon atmosphere for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with 1 M HCl and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure this compound.

Mandatory Visualization

Diagram 1: Suzuki-Miyaura Coupling Reaction Pathway and Side Reactions

Suzuki_Miyaura_Side_Products A 2-Bromobenzoic Acid D This compound A->D Suzuki Coupling G Biphenyl-2,2'-dicarboxylic acid (Homocoupling) A->G B 4-Bromophenylboronic Acid B->D E Biphenyl-2-carboxylic Acid (Dehalogenation) B->E Protodeboronation F 4,4'-Dibromobiphenyl (Homocoupling) B->F C Pd(0) Catalyst H Triphenylphosphine Oxide I PPh3 Ligand I->H Oxidation Troubleshooting_Suzuki start Low Yield or Impure Product check_dehalogenation Dehalogenation Product Observed? start->check_dehalogenation check_homocoupling Homocoupling Products Observed? check_dehalogenation->check_homocoupling No action_dehalogenation Use Anhydrous Solvents Optimize Base Protect Carboxylic Acid check_dehalogenation->action_dehalogenation Yes check_phosphine_oxide Triphenylphosphine Oxide Present? check_homocoupling->check_phosphine_oxide No action_homocoupling Thoroughly Degas Reaction Optimize Catalyst & Stoichiometry Slow Addition of Boronic Acid check_homocoupling->action_homocoupling Yes action_phosphine_oxide Maintain Strict Inert Atmosphere Purify by Chromatography/Crystallization check_phosphine_oxide->action_phosphine_oxide Yes end Improved Synthesis check_phosphine_oxide->end No action_dehalogenation->check_homocoupling action_homocoupling->check_phosphine_oxide action_phosphine_oxide->end

References

How to improve the yield of 4'-Bromobiphenyl-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 4'-Bromobiphenyl-2-carboxylic acid reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound primarily involves forming the central biphenyl C-C bond. The two most prevalent and effective methods are the Suzuki-Miyaura cross-coupling reaction and the Ullmann condensation. The Suzuki coupling is generally preferred due to its milder reaction conditions, higher functional group tolerance, and the commercial availability of a wide range of palladium catalysts and boronic acid reagents.[1][2]

Q2: My reaction yield is consistently low. What are the general contributing factors?

Low yields can stem from several issues common to cross-coupling reactions. Key factors include:

  • Inactive Catalyst: The palladium or copper catalyst may be deactivated by impurities or exposure to oxygen.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time is critical and often needs to be optimized for the specific substrates.

  • Side Reactions: Unwanted side reactions, such as protodeboronation (in Suzuki coupling) or homocoupling of starting materials, can consume reagents and reduce the yield of the desired product.[3]

  • Poor Reagent Quality: The purity of the starting materials, particularly the boronic acid in Suzuki coupling, is crucial.

  • Presence of Oxygen: Suzuki and Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Q3: What are the typical impurities I should expect, and how can they be identified?

Common impurities include:

  • Starting Materials: Unreacted 2-bromobenzoic acid (or its ester) and 4-bromophenylboronic acid (or vice versa).

  • Homocoupling Products: Biphenyl-2,2'-dicarboxylic acid and 4,4'-dibromobiphenyl.

  • Protodeboronation Product: 4-bromobiphenyl, formed when the boronic acid group is replaced by a hydrogen atom.[3]

These impurities can be identified and quantified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What is the most effective method for purifying the final this compound product?

Purification of carboxylic acids often involves an acid-base extraction. The general procedure is as follows:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will deprotonate and move to the aqueous layer, while neutral organic impurities remain in the organic layer.[4]

  • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, causing the purified product to precipitate.[4]

  • Collect the solid product by filtration. Further purification can be achieved by recrystallization from appropriate solvents like ethanol, toluene, or an alcohol/water mixture.[4]

Synthesis and Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (like 4-bromophenylboronic acid) and an organohalide (like methyl 2-bromobenzoate).

Reaction Pathway: Suzuki-Miyaura Coupling

G cluster_reactants Start1 2-Bromobenzoic Acid (or ester) Product This compound Start1->Product + Start2 4-Bromophenylboronic Acid Start2->Product + Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3, K3PO4) Base->Product

Caption: General schematic for Suzuki-Miyaura synthesis.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem Potential Cause Recommended Solution
No or Low Conversion Inactive Catalyst: Pd(0) catalyst oxidized to Pd(II) or poisoned.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Use fresh catalyst or a pre-catalyst that generates Pd(0) in situ.
Inappropriate Base: The chosen base may be too weak, too strong, or poorly soluble in the solvent.Screen different bases. Aqueous K2CO3 or K3PO4 are common choices. For base-sensitive substrates, milder bases like CsF can be effective.[3][5]
Poor Solvent Choice: The solvent may not adequately dissolve all reagents or may not be suitable for the reaction temperature.A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.[6]
Carboxylic Acid Interference: The free carboxylic acid on one of the reagents can coordinate with the palladium, deactivating the catalyst.[5]Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after the biphenyl bond is formed.
Significant Side Products Protodeboronation: The boronic acid group is cleaved and replaced by hydrogen before coupling occurs.This is often base-promoted. Try using a milder base or anhydrous conditions. Ensure the reaction is not run for an excessively long time.[3]
Homocoupling: Aryl halides or boronic acids coupling with themselves.This can be caused by the presence of oxygen. Ensure rigorous degassing. Lowering the catalyst loading may also help.
Ester Hydrolysis Strongly Basic Conditions: If using an ester-protected substrate, strong bases (like NaOH) can hydrolyze the ester during the coupling.Use a milder base such as K2CO3 or K3PO4, which are generally compatible with esters.[5]

Data Presentation: Effect of Reaction Parameters on Suzuki Coupling

The following table summarizes the impact of different bases and solvents on the yield of a representative Suzuki coupling reaction, based on findings for similar substrates.[3]

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh3)4 (5 mol%)K3PO41,4-Dioxane/H2O80Good (~60-80%)
Pd(PPh3)4 (5 mol%)K3PO4Toluene/H2O80Moderate (~40%)
Pd(PPh3)4 (5 mol%)K3PO4Acetonitrile/H2O80Moderate (~36%)
(dppf)PdCl2CsF1,4-Dioxane100Often effective with problematic substrates

Troubleshooting Workflow: Suzuki Coupling

G start Low Yield or No Reaction check_inert Is the reaction under an inert atmosphere? start->check_inert degas Degas solvents thoroughly. Run under N2 or Ar. check_inert->degas No check_catalyst Is the catalyst fresh and active? check_inert->check_catalyst Yes degas->check_catalyst new_catalyst Use fresh catalyst. Consider a pre-catalyst. check_catalyst->new_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes new_catalyst->check_base screen_bases Screen bases: K3PO4, K2CO3, CsF. check_base->screen_bases No check_acid Is a free -COOH group present? check_base->check_acid Yes screen_bases->check_acid protect_acid Protect -COOH as an ester, then saponify post-coupling. check_acid->protect_acid Yes optimize Optimize Temperature & Solvent System check_acid->optimize No protect_acid->optimize

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative for forming the biphenyl bond. It typically requires higher temperatures and stoichiometric amounts of copper.[7] Modern variations may use soluble copper catalysts.

Troubleshooting Guide: Ullmann Condensation

Problem Potential Cause Recommended Solution
No or Low Conversion Inactive Copper Catalyst: The surface of the copper powder may be oxidized.Use "activated" copper powder, which can be prepared by reducing a copper salt (e.g., copper sulfate with zinc).[7] Alternatively, use a soluble copper(I) salt like CuI.
Insufficient Temperature: Traditional Ullmann reactions require high temperatures, often in excess of 200 °C, to proceed at a reasonable rate.[7]Ensure the reaction is heated sufficiently. Use a high-boiling polar solvent like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene.[7]
Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides, which are less reactive than aryl iodides. Electron-withdrawing groups on the aryl halide can increase reactivity.[7]If possible, use the more reactive aryl iodide as the starting material.
Product Decomposition Excessively High Temperature: While high temperatures are needed, excessive heat can cause decomposition of the starting materials or the desired product.Carefully optimize the reaction temperature. Find the minimum temperature required for a reasonable reaction rate.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Using Methyl Ester)

This protocol assumes the coupling of methyl 2-bromobenzoate with (4-bromophenyl)boronic acid .

  • Reaction Setup: To a dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), and potassium carbonate (K2CO3, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 3-5 mol%).[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent. A common system is a 4:1 mixture of 1,4-dioxane and water.[6]

  • Heating: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times are typically 12-24 hours.[6]

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.[6]

  • Purification (Ester): Purify the crude methyl 4'-bromobiphenyl-2-carboxylate by column chromatography.

  • Hydrolysis (Saponification): Dissolve the purified ester in a solvent like THF/methanol. Add an aqueous solution of NaOH or LiOH and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Final Isolation: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. Acidify the aqueous layer with cold 1M HCl to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX PdII_R_Ar R-Pd(II)Ln-Ar PdII_RX->PdII_R_Ar PdII_R_Ar->Pd0 R_Ar R-Ar (Product) PdII_R_Ar->R_Ar OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination RX R-X (Aryl Halide) RX->PdII_RX ArBOH2 Ar-B(OH)2 (Boronic Acid) + Base ArBOH2->PdII_R_Ar

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[2]

References

Technical Support Center: Suzuki Coupling with Brominated Biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Suzuki coupling reactions involving brominated biphenyls. The sterically hindered nature of these substrates often requires careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a brominated biphenyl is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki coupling reactions with sterically hindered substrates like brominated biphenyls are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is often the most effective.

Potential Causes and Solutions:

  • Inefficient Catalytic System: The choice of palladium precursor and ligand is critical for coupling sterically hindered substrates.

    • Catalyst: While Pd(PPh₃)₄ is a common catalyst, more specialized catalysts are often required for challenging couplings. Consider using more active pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃.

    • Ligand: The ligand plays a crucial role in the efficiency of the catalytic cycle. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are generally more effective.[1][2][3] These ligands promote the oxidative addition and reductive elimination steps. Examples of effective ligands include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[4][5]

  • Inappropriate Base or Solvent: The base and solvent system must be optimized for the specific substrates.

    • Base: The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄, Cs₂CO₃, or t-BuOK are often more effective than weaker bases like Na₂CO₃ for hindered couplings.[4] The base not only activates the boronic acid but also influences the catalyst's activity.

    • Solvent: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used. The addition of water as a co-solvent can sometimes be beneficial, but for sensitive substrates, anhydrous conditions might be necessary to prevent side reactions like protodeboronation.[6][7]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to lower yields of the target product.

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[8][9]

    • Protodeboronation: The boronic acid can be cleaved by acidic protons in the reaction mixture, leading to the formation of an arene byproduct.[8] This is more prevalent with electron-rich boronic acids and can be mitigated by using anhydrous conditions or a "slow-release" strategy with boronic esters.

    • Dehalogenation: The aryl bromide can be reduced to the corresponding arene, a side reaction that can be promoted by certain solvents or impurities.[8]

To systematically troubleshoot low yields, consider the following workflow:

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Q2: I am observing significant amounts of homocoupling product of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings, particularly when using Pd(II) precatalysts or in the presence of oxygen.[8][9]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.[8][9] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.

  • Choice of Palladium Precatalyst: Using a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which require in-situ reduction that can be accompanied by homocoupling.

  • Controlled Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to homocoupling than the corresponding boronic acids. They slowly hydrolyze in situ to the active boronic acid, maintaining a low concentration.

Q3: My starting aryl bromide is being consumed, but I am not forming the desired product. Instead, I see the dehalogenated arene. What is causing this?

A3: Dehalogenation is a side reaction where the aryl bromide is reduced to the corresponding arene.

Potential Causes and Mitigation Strategies:

  • Solvent Effects: Certain solvents, particularly alcohols, can act as hydride donors, leading to dehalogenation. If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, toluene, or THF.

  • Base-Induced Decomposition: Some bases, in combination with certain ligands, can promote dehalogenation. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate or phosphate) may solve the issue.

  • Impurities: Impurities in the starting materials or solvents can sometimes act as hydride sources. Ensure that all reagents and solvents are of high purity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions with sterically hindered aryl bromides.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)Reference
1Pd(OAc)₂ (1)PPh₃ (2)18
2Pd₂(dba)₃ (1)PPh₃ (2)60
3Pd₂(dba)₃ (1)DPPF (2)20
4Pd₂(dba)₃ (1)SPhos (2)85
5Pd(OAc)₂ (1)AntPhos (2)58[2]

Table 2: Effect of Base and Solvent on Yield

EntryAryl BromideBaseSolventYield (%)Reference
12-BromomesityleneK₃PO₄Toluene63[2]
22-BromomesityleneK₂CO₃Toluene45[2]
31-Bromo-2,4,6-trimethylbenzeneCs₂CO₃Dioxane95[5]
41-Bromo-2,4,6-trimethylbenzeneK₃PO₄Dioxane88[5]
54-BromobiphenylK₂CO₃DMF/H₂O92[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Brominated Biphenyl

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add the brominated biphenyl (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Addition of Solvent: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura coupling reaction. Understanding this cycle can aid in troubleshooting, as different issues can affect specific steps.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Ar-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArR Ar-Pd(II)L2-R PdII_ArX->PdII_ArR R-B(OR)2 (activated by base) Transmetal->PdII_ArR PdII_ArR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R RedElim->Product ArX Ar-X Boronic R-B(OR)2 Base Base

References

Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal during the synthesis of 4'-Bromobiphenyl-2-carboxylic acid and related compounds.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts from reaction mixtures.

1. Issue: After standard aqueous work-up and filtration, the isolated product is still gray/black, indicating residual palladium.

Possible Cause: The palladium catalyst has formed colloidal particles or is in a form that is not easily removed by simple filtration.

Solution:

  • Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite.[1][2] This can help trap finely dispersed palladium particles.

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can effectively remove dissolved and colloidal palladium.[3][4]

  • Use of Solid-Supported Scavengers: For more stubborn cases, employing a solid-supported scavenger with high affinity for palladium is recommended. Thiol-functionalized silica gels are particularly effective.[5][6]

Experimental Protocol: Activated Carbon Treatment

  • After completion of the Suzuki-Miyaura coupling reaction, cool the reaction mixture to room temperature.

  • Add activated carbon (e.g., Darco KB-B, 0.2 wt equivalent relative to the product) to the mixture.[4]

  • Stir the suspension at a slightly elevated temperature (e.g., 45 °C) for a set period, typically ranging from a few hours to overnight (e.g., 18 hours).[4]

  • Filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate to obtain the crude product, which can then be further purified by crystallization.

2. Issue: Significant palladium contamination remains even after chromatography.

Possible Cause: Some palladium complexes can co-elute with the product on silica gel.

Solution:

  • Employ a Metal Scavenger Post-Chromatography: A dedicated metal scavenging step after column chromatography is a reliable method to reduce palladium to very low levels.[7][8]

  • Alternative Scavenging Agents: If one type of scavenger is not effective, consider others with different functional groups. For example, if a thiol-based scavenger is insufficient, a thiourea or aminomethylphosphonic acid (AMPA) functionalized silica could be tested.[5][6]

Experimental Protocol: Post-Chromatography Scavenging with Functionalized Silica

  • Dissolve the palladium-contaminated product in a suitable solvent (e.g., THF, DMF).[4]

  • Add the functionalized silica scavenger (e.g., SiliaMetS® Thiol, typically 4-8 molar equivalents relative to the residual palladium).[9]

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 22-60 °C) for a recommended time (e.g., 4-16 hours).[9]

  • Filter off the scavenger.

  • Wash the scavenger with the solvent.

  • Concentrate the filtrate to yield the purified product.

Workflow for Palladium Removal

G start Crude Reaction Mixture (Post Suzuki Coupling) filtration Filtration through Celite Pad start->filtration analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 scavenging Treatment with Scavenger (e.g., Activated Carbon, Functionalized Silica) analysis1->scavenging Pd > 100 ppm crystallization Crystallization analysis1->crystallization Pd < 100 ppm analysis2 Analyze Pd Content scavenging->analysis2 analysis2->scavenging Pd > 10 ppm (Re-treat or change scavenger) analysis2->crystallization Pd < 10 ppm final_product Final Product (<10 ppm Pd) crystallization->final_product G start High Residual Pd After Initial Work-up cost Is cost the primary concern? start->cost activated_carbon Use Activated Carbon cost->activated_carbon Yes scavenger_type Select Scavenger Type cost->scavenger_type No check_efficiency Analyze Pd levels activated_carbon->check_efficiency thiol Thiol-based (e.g., SiliaMetS Thiol) General Purpose scavenger_type->thiol dmt DMT-based (e.g., SiliaMetS DMT) Effective for many Pd forms scavenger_type->dmt thiourea Thiourea-based (e.g., SiliaMetS Thiourea) Versatile for various Pd forms scavenger_type->thiourea tmt TMT-based (e.g., MP-TMT) High efficiency, especially in polar aprotic solvents scavenger_type->tmt thiol->check_efficiency dmt->check_efficiency thiourea->check_efficiency tmt->check_efficiency success Success! (Pd < 10 ppm) check_efficiency->success Acceptable optimize Optimize conditions (time, temp, equivalents) or try different scavenger check_efficiency->optimize Too High optimize->scavenger_type

References

Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, where the bromine atom on the biphenyl ring is replaced by a hydrogen atom. This leads to the formation of biphenyl-2-carboxylic acid as an undesired byproduct, reducing the yield of the desired product and complicating purification.

Q2: What are the main factors that contribute to debromination?

A2: Several factors can promote the undesired debromination side reaction. These include:

  • Reaction Temperature: Higher temperatures can increase the rate of debromination.[1][2]

  • Choice of Base: The type and strength of the base used can significantly influence the extent of debromination.

  • Palladium Catalyst and Ligands: The choice of palladium precursor and the electronic and steric properties of the phosphine ligands play a crucial role. Electron-rich and bulky ligands can sometimes favor debromination.[2][3]

  • Solvent: The polarity and protic nature of the solvent can affect the reaction pathway.

  • Presence of Hydride Sources: Impurities or reaction components that can act as hydride donors can lead to reductive debromination.

Q3: Does the carboxylic acid group in this compound influence debromination?

A3: Yes, the presence of a free carboxylic acid group can complicate palladium-catalyzed cross-coupling reactions. The acidic proton can react with the basic reagents, and the carboxylate group can coordinate to the palladium center, potentially influencing the catalytic cycle and the propensity for side reactions like debromination. In some cases, protection of the carboxylic acid group as an ester may be necessary to achieve optimal results and minimize side reactions.[4][5]

Troubleshooting Guides

Issue 1: Significant formation of biphenyl-2-carboxylic acid (debrominated byproduct) in a Suzuki-Miyaura coupling reaction.

This guide provides a systematic approach to troubleshoot and minimize the formation of the debrominated byproduct in Suzuki-Miyaura coupling reactions involving this compound.

Troubleshooting Workflow:

start High Debromination Observed step1 Optimize Reaction Temperature start->step1 Lower temperature step2 Screen Different Bases step1->step2 If debromination persists step3 Evaluate Palladium Catalyst and Ligand step2->step3 If debromination persists step4 Consider Solvent Effects step3->step4 If debromination persists step5 Protect Carboxylic Acid Group step4->step5 If other strategies fail end Debromination Minimized step5->end Successful Optimization

Caption: Troubleshooting workflow for minimizing debromination in Suzuki-Miyaura reactions.

Detailed Steps:

  • Optimize Reaction Temperature: High temperatures can promote hydrodehalogenation. Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C) to see if the amount of the debrominated byproduct is reduced.

  • Screen Different Bases: The choice of base is critical. Weaker bases are often preferred to minimize debromination.

Base TypeRecommendationRationale
Strong Bases Avoid if possible (e.g., NaOH, KOH)Can promote side reactions.
Carbonate Bases Good starting point (e.g., K₂CO₃, Cs₂CO₃)Generally milder and effective.
Phosphate Bases Try if carbonates are not optimal (e.g., K₃PO₄)Can be effective in specific systems.
Fluoride Sources Consider for base-sensitive substrates (e.g., KF)Activates the boronic acid without harsh basicity.[6]
  • Evaluate Palladium Catalyst and Ligand: The ligand on the palladium catalyst significantly influences the outcome.

Ligand TypeRecommendationRationale
Electron-rich, bulky phosphines Use with cautionCan promote reductive elimination of the aryl-hydride species, leading to debromination.
Less electron-donating phosphines Often a better choiceCan disfavor the hydrodehalogenation pathway.
N-Heterocyclic Carbenes (NHCs) Consider as an alternativeCan offer high stability and different selectivity profiles.[2]
  • Consider Solvent Effects: The reaction medium can play a role in the debromination pathway.

Solvent SystemRecommendationRationale
Aprotic Solvents Generally preferred (e.g., Toluene, Dioxane, THF)Minimize potential proton sources for hydrodehalogenation.
Protic Solvents Use with caution (e.g., alcohols, water)Can act as a proton source, increasing the risk of debromination. However, aqueous conditions can sometimes be beneficial with appropriate catalyst systems.[7]
  • Protect the Carboxylic Acid Group: If the above strategies do not sufficiently suppress debromination, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This can prevent potential interference of the carboxylate group with the catalyst.[4][5]

Issue 2: Debromination observed during a Heck reaction.

This guide focuses on troubleshooting debromination in Heck reactions with this compound.

Troubleshooting Logic:

start Debromination in Heck Reaction check_base Is a strong organic base used? start->check_base change_base Switch to a weaker inorganic base (e.g., NaOAc, K₂CO₃) check_base->change_base Yes check_phosphine Is a bulky, electron-rich phosphine ligand used? check_base->check_phosphine No solution Reduced Debromination change_base->solution change_ligand Use a less bulky or phosphine-free catalyst system check_phosphine->change_ligand Yes check_temp Is the reaction run at high temperature? check_phosphine->check_temp No change_ligand->solution lower_temp Reduce reaction temperature check_temp->lower_temp Yes check_temp->solution No lower_temp->solution

Caption: Logical steps to address debromination in Heck reactions.

Detailed Recommendations:

  • Base Selection: In Heck reactions, organic bases like triethylamine (Et₃N) can sometimes act as hydride donors, leading to debromination. Switching to an inorganic base such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is often effective in minimizing this side reaction.

  • Catalyst System: Similar to Suzuki couplings, the choice of ligand is crucial. For Heck reactions, phosphine-free catalyst systems or those with less electron-rich phosphines can be advantageous in suppressing debromination.[8]

  • Temperature Control: As with other cross-coupling reactions, lower reaction temperatures are generally preferred to disfavor the debromination pathway.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, aiming to minimize the formation of the debrominated byproduct.

Reaction Scheme:

sub This compound plus1 + sub->plus1 boronic Ar-B(OH)₂ reagents Pd Catalyst, Base Solvent, Heat boronic->reagents plus1->boronic arrow -> reagents->arrow prod Desired Product arrow->prod plus2 + prod->plus2 byprod Biphenyl-2-carboxylic acid plus2->byprod

Caption: General Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.

Optimization Table for Minimizing Debromination in Suzuki Coupling:

ParameterCondition A (High Debromination Risk)Condition B (Lower Debromination Risk)
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhos
Base NaOHK₂CO₃ or K₃PO₄
Solvent DMF/H₂OToluene or Dioxane
Temperature > 100 °C80 °C

Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

References

Challenges in the regioselective synthesis of 4'-Bromobiphenyl-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective synthesis of 4'-Bromobiphenyl-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for the regioselective synthesis of this compound?

A1: The most common and regioselective approach is the Suzuki-Miyaura cross-coupling reaction. To ensure the desired regiochemistry, the coupling partners are strategically chosen: typically, (4-bromophenyl)boronic acid is coupled with a 2-halobenzoic acid derivative (e.g., 2-iodobenzoic acid or 2-bromobenzoic acid). This strategy fixes the positions of the bromo and carboxylic acid functional groups, preventing the formation of other isomers.

Q2: Why is direct bromination of biphenyl-2-carboxylic acid not a recommended method?

A2: Direct electrophilic bromination of biphenyl-2-carboxylic acid is challenging to control and generally leads to a mixture of isomers. The directing effects of the phenyl and carboxylic acid groups can result in bromination at various positions on both rings, making it difficult to isolate the desired 4'-bromo isomer with high purity and yield. The monobromination of biphenyl itself is known to be problematic, often leading to the formation of dibromobiphenyl byproducts.

Q3: What are the main challenges in the Suzuki-Miyaura coupling step for this synthesis?

A3: Key challenges include:

  • Low Yields: Can be caused by catalyst deactivation, incomplete reaction, or side reactions. Electron-withdrawing groups, like the carboxylic acid, can slow down the reaction.

  • Side Reactions: Protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a common side reaction that reduces yield.

  • Catalyst Selection: Choosing an efficient palladium catalyst and ligand system is crucial for achieving good yields, especially when dealing with sterically hindered or electronically deactivated substrates.

  • Reaction Conditions: Optimization of the base, solvent, and temperature is critical for a successful coupling.

Q4: How can I purify the final product, this compound?

A4: Purification typically involves a combination of techniques. An initial acid-base extraction can separate the carboxylic acid product from neutral starting materials and byproducts. The crude product is dissolved in an organic solvent and washed with an aqueous base (like NaOH or NaHCO₃) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove any remaining neutral impurities, and finally acidified (e.g., with HCl) to precipitate the pure carboxylic acid. The precipitated solid can then be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and

Solvent selection for efficient 4'-Bromobiphenyl-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4'-Bromobiphenyl-2-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with essential information for the efficient synthesis of this compound, focusing on solvent selection and troubleshooting for common synthetic routes like the Suzuki-Miyaura coupling and Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and how does solvent selection differ for them?

A1: The two most common methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups. It often uses mixtures of solvents, such as toluene/water, dioxane/water, or DME/water, to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid salt. Greener solvents like propylene carbonate (PC) and even neat water are also effective.[1][2][3]

  • Ullmann Condensation: This is a copper-catalyzed reaction that typically requires more forcing conditions. The solvents of choice are high-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene.[4] These are necessary to reach the high temperatures (often >150-200 °C) required for the reaction to proceed efficiently.[4]

Q2: Why is a phase-transfer catalyst sometimes recommended in biphasic solvent systems for the Suzuki reaction?

A2: In biphasic systems (e.g., toluene/water), the reactants (organohalide in the organic phase, base and boronic acid salt in the aqueous phase) are in separate layers. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, facilitates the transfer of the anionic boronate complex from the aqueous phase to the organic phase, where it can interact with the palladium catalyst and the aryl halide. This dramatically increases the reaction rate by overcoming the phase boundary limitation.

Q3: Are there "green" or more environmentally benign solvent options for this synthesis?

A3: Yes, significant research has focused on making cross-coupling reactions more sustainable. For the Suzuki-Miyaura reaction, using neat water as the solvent has proven highly effective, especially with water-soluble catalysts and ligands.[3][5] Propylene carbonate (PC) is another excellent green alternative, being biodegradable and synthesized from CO2.[2] For Ullmann reactions, moving away from toxic, high-boiling solvents is more challenging, but advancements in catalyst design are enabling lower reaction temperatures, which may broaden the viable solvent scope in the future.

Troubleshooting Guide

Q: My Suzuki-Miyaura reaction yield is low. Could the solvent be the issue?

A: Yes, improper solvent choice is a common cause of low yields. Consider the following:

  • Poor Solubility: If your substrates (e.g., 2-bromo- or 2-iodobenzoic acid and 4-bromophenylboronic acid) are not fully dissolved, the reaction will be slow and incomplete. Ensure the chosen solvent or solvent mixture can dissolve all reactants at the reaction temperature. A mixture like Toluene/Ethanol/Water can improve solubility.

  • Base Incompatibility: The inorganic base (e.g., K₂CO₃, Cs₂CO₃) must have some solubility in the reaction medium to be effective. In purely organic, non-polar solvents, the base may be completely inactive. This is why aqueous or alcoholic co-solvents are crucial.

  • Catalyst Deactivation: The solvent can impact the stability and activity of the palladium catalyst. In some cases, coordinating solvents can stabilize the catalytic species, while in others, they may inhibit catalysis. If you suspect catalyst issues, trying a different solvent system (e.g., switching from dioxane/water to toluene/ethanol/water) is a valid troubleshooting step.

Q: I am observing significant amounts of homocoupling byproducts (biphenyl from the boronic acid). How can I minimize this?

A: Homocoupling is often promoted by the presence of oxygen and can be influenced by the solvent and base.

  • Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Solvent Choice: Solvents can affect the rate of transmetalation versus the rate of side reactions. Water has been shown in some systems to promote Suzuki-Miyaura coupling efficiently at room temperature, which can suppress temperature-dependent side reactions.[3]

  • Base Selection: Using a weaker base or carefully controlling the stoichiometry can sometimes reduce homocoupling. The choice of base and its interaction with the solvent system is critical.

Q: My Ullmann reaction is not proceeding to completion, even at high temperatures. What solvent-related factors should I check?

A: The Ullmann condensation is highly sensitive to reaction conditions.[4]

  • Temperature: The primary role of solvents like NMP or DMF is to achieve very high temperatures (180-210 °C).[4] If your temperature is too low, the reaction will not proceed. Ensure your heating apparatus can reliably reach and maintain the target temperature.

  • Water Contamination: Traditional Ullmann reactions are sensitive to water. Ensure you are using anhydrous solvents, as water can interfere with the copper catalyst and reactants.

  • Solvent Purity: Impurities in the solvent can poison the copper catalyst. Using high-purity, appropriately stored solvents is essential for reproducibility.

Data Presentation: Solvent Effects

The selection of a solvent is critical for reaction success. The following tables summarize key properties and observed effects of common solvents used in the primary synthetic routes.

Table 1: Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemTypical Ratio (v/v)Boiling Point (°C)Key Characteristics & Considerations
Toluene / Water2:1 to 4:1~85 (Biphasic)Good for dissolving organic substrates; requires vigorous stirring and often a phase-transfer catalyst.
Dioxane / Water3:1 to 5:1~90 (Biphasic)Excellent solvating power for many organics; dioxane is a suspected carcinogen and peroxide-former.
Dimethoxyethane (DME) / Water3:1 to 5:1~83 (Biphasic)Similar to dioxane but less toxic; good general-purpose solvent system.
Water (Neat)N/A100The "greenest" option; requires water-soluble substrates or a highly efficient water-soluble catalyst.[3][5]
Propylene Carbonate (PC)N/A242A green, polar aprotic solvent; high boiling point allows for a wide temperature range.[2]

Table 2: Solvents for Ullmann Condensation

SolventBoiling Point (°C)PolarityKey Characteristics & Considerations
N-Methyl-2-pyrrolidone (NMP)202HighExcellent solvating power; high temperature allows for reaction of less reactive halides.[4]
N,N-Dimethylformamide (DMF)153HighCommon choice, but lower boiling point may be insufficient for very unreactive substrates.[4]
Nitrobenzene211HighTraditional solvent, effective but highly toxic.[4]
Dimethyl Sulfoxide (DMSO)189HighCan be effective but may be oxidized at very high temperatures.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-iodobenzoic acid (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of Toluene and Water (volume determined by desired concentration, e.g., 0.2 M).

  • Degassing: Seal the flask with a septum and sparge the mixture with argon or nitrogen gas for 15-20 minutes while stirring to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 - 0.05 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer. Acidify the aqueous layer with 2M HCl to precipitate the product.

  • Purification: Filter the solid product and wash with cold water. If necessary, recrystallize from a suitable solvent like aqueous ethanol to obtain pure this compound.[6]

Protocol 2: Ullmann Condensation Synthesis of this compound

This reaction requires high temperatures and strict anhydrous conditions.

  • Reactant Preparation: In an oven-dried round-bottom flask with a reflux condenser and magnetic stir bar, combine 2-chlorobenzoic acid (1.0 eq), 4-bromoaniline (1.1 eq), potassium carbonate (2.0 eq), and Copper(I) iodide (CuI, 0.1 - 0.2 eq).

  • Solvent Addition: Under an inert atmosphere, add anhydrous N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 180-200 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour it into a beaker of ice-water and acidify with concentrated HCl. This will precipitate the crude product.

  • Purification: Filter the crude solid. The purification of Ullmann products can be challenging and often requires column chromatography to remove copper contaminants and side products.

Visualized Workflows and Logic

// Nodes start [label="Start: Synthesize\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction_type [label="Choose Synthetic Route", fillcolor="#FBBC05", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura Coupling\n(Pd-catalyzed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ullmann [label="Ullmann Condensation\n(Cu-catalyzed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; suzuki_consider [label="Considerations:\n- Substrate Solubility\n- Green Chemistry Goals\n- Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; ullmann_consider [label="Considerations:\n- High Temperature Required (>180°C)\n- Anhydrous Conditions\n- Substrate Reactivity", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; biphasic [label="Biphasic System\n(Toluene/Water, Dioxane/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; green [label="Green Solvent\n(Neat Water, Propylene Carbonate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; polar_aprotic [label="High-Boiling Polar Aprotic\n(NMP, DMF, DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction_type; reaction_type -> suzuki [label="Versatile, milder conditions"]; reaction_type -> ullmann [label="For specific precursors,\ncan be cost-effective"]; suzuki -> suzuki_consider; ullmann -> ullmann_consider; suzuki_consider -> biphasic [label="Standard, reliable"]; suzuki_consider -> green [label="Environmentally preferred"]; ullmann_consider -> polar_aprotic [label="Necessary for high temp."]; } caption [label="Fig. 1: Decision workflow for solvent selection.", shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"];

// Nodes start [label="Problem Encountered", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; low_yield [label="Low or No Yield", fillcolor="#FBBC05", fontcolor="#202124"]; side_products [label="Excess Side Products\n(e.g., Homocoupling)", fillcolor="#FBBC05", fontcolor="#202124"];

// Low Yield Path solubility [label="Check: Are all reactants\nfully dissolved?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; temp [label="Check: Is temperature\noptimal for catalyst?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; water [label="Check (Ullmann): Are conditions\nstrictly anhydrous?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

solution_solubility [label="Solution:\n- Add a co-solvent (e.g., EtOH)\n- Switch to a better solvent system\n(e.g., Dioxane/H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Solution:\n- Increase temperature\n- Switch to a higher-boiling solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_water [label="Solution:\n- Use oven-dried glassware\n- Use anhydrous grade solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products Path degas [label="Check: Was the reaction\nthoroughly degassed?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; solution_degas [label="Solution:\n- Sparge solvent with Ar/N₂\n- Use freeze-pump-thaw cycles", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> low_yield; start -> side_products;

low_yield -> solubility [label="Potential Cause"]; solubility -> solution_solubility [label="If 'No'"];

low_yield -> temp [label="Potential Cause"]; temp -> solution_temp [label="If 'No'"];

low_yield -> water [label="Potential Cause"]; water -> solution_water [label="If 'No'"];

side_products -> degas [label="Potential Cause"]; degas -> solution_degas [label="If 'No'"]; } caption [label="Fig. 2: Troubleshooting logic for common synthesis issues.", shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"];

References

Managing impurities in the carbonylation process for carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Carbonylation of Carboxylic Acids. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in managing impurities during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the carbonylation process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: My final carboxylic acid product is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

Answer:

Discoloration in the final product often points to the presence of iodide or metal-based impurities. Iodide promoters, common in carbonylation reactions, can persist through initial purification steps.[1] Trace metals from the catalyst can also impart color.

Potential Causes & Solutions:

  • Iodide Impurities: Remnants of iodide-containing promoters are a frequent cause of discoloration.[1]

    • Solution 1: Oxidative Treatment. Treat the impure carboxylic acid with hydrogen peroxide. This oxidizes the iodide impurities, which can then be removed by distillation or evaporation.[2]

    • Solution 2: Vaporization. Utilize a flash vaporizer to separate the more volatile carboxylic acid from the less volatile iodide contaminants.[1]

  • Trace Metal Impurities: Residual catalyst metals (e.g., palladium, rhodium, nickel) can cause discoloration.[3]

    • Solution: Recrystallization/Distillation. For solid acids, recrystallization from a suitable solvent system can effectively remove metal impurities.[4] For liquid acids, fractional distillation is the preferred method.[4] Specialized chelating agents can also be used to sequester and remove metal ions prior to final purification.

Issue 2: The yield of my desired carboxylic acid is lower than expected, and I've identified several byproducts. How can I minimize their formation?

Answer:

Low yields are often due to side reactions that compete with the main carbonylation pathway. Common byproducts include ketones, α-keto acids, and alkyl oxalates.[5] Optimizing reaction conditions is crucial for minimizing their formation.

Potential Causes & Solutions:

  • Double Carbonylation: The insertion of two carbon monoxide molecules can lead to the formation of α-keto acid derivatives.[5]

    • Solution: Carefully control the carbon monoxide pressure and reaction temperature. Lowering the pressure or temperature can often disfavor the second carbonylation event.

  • Ketone Formation: Ketones can form as byproducts, and significant optimization may be needed to suppress their formation.[5]

    • Solution: Screen different ligand systems for your metal catalyst. The electronic and steric properties of the ligand can significantly influence selectivity. Adjusting the base and solvent system can also impact the reaction pathway.

  • Reaction with Alcohol/Water: If alcohols are present (e.g., as a solvent or unreacted starting material), they can react with carbon monoxide to form alkyl oxalates or carbonates.[5]

    • Solution: Ensure starting materials are anhydrous if water is not part of the reaction design. If an alcohol is a necessary component, adjusting the reaction time and temperature can help favor the desired carboxylation over competing side reactions.

Issue 3: My analytical results (HPLC, GC-MS) show the presence of halide impurities (I-, Br-, Cl-). What is the most effective protocol to remove them?

Answer:

Halide impurities, particularly from iodide promoters, are a well-known challenge in carbonylation chemistry.[1] A multi-step purification process is often required for their complete removal.

Recommended Protocols:

  • Hydrogen Peroxide Treatment: Contacting the impure carboxylic acid with hydrogen peroxide can effectively oxidize iodide impurities.[2]

  • Distillation with Metal Salts: During the subsequent distillation or evaporation step, the addition of a metal salt such as potassium acetate or silver nitrate can help to sequester the remaining halide impurities, preventing them from co-distilling with the product.[2]

  • Acid-Base Extraction: For a more general approach, a liquid-liquid extraction can be performed. Dissolve the crude product in an aqueous alkali solution (e.g., NaOH) and wash with an organic solvent like diethyl ether to remove neutral impurities.[4][6] Afterward, acidify the aqueous layer to precipitate the carboxylic acid, which can then be extracted into an organic solvent.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the carbonylation of alcohols or halides?

Answer: Impurities in carbonylation reactions can originate from starting materials, catalysts, promoters, and side reactions. The most common classes include:

  • Promoter-Related Impurities: Iodide or other halide salts used as promoters are frequently found in the crude product.[1]

  • Catalyst Residues: Trace amounts of the transition metal catalyst (e.g., Palladium, Rhodium, Iridium) may remain.[3][7]

  • Organic Byproducts: These arise from competing reaction pathways and can include ketones, α-keto acids, and carbonates.[5]

  • Unreacted Starting Materials: Incomplete conversion can leave residual alcohols, alkyl halides, or aryl halides.

  • Process Contaminants: These can be introduced from solvents, reagents, or degradation of components under reaction conditions.[8]

Q2: Which analytical techniques are best for identifying and quantifying impurities in my carboxylic acid product?

Answer: A combination of chromatographic and spectroscopic techniques is typically required for comprehensive impurity profiling.[9]

  • For Separation and Quantification:

    • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a standard method for quantifying the purity of the main product and detecting non-volatile organic impurities.[10]

    • Gas Chromatography (GC): Coupled with a Mass Spectrometry (MS) detector, GC-MS is excellent for identifying and quantifying volatile impurities and byproducts.[8]

  • For Structural Identification:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information for less volatile impurities, aiding in their structural identification.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for elucidating the precise structure of unknown impurities once they have been isolated.

    • Inductively Coupled Plasma (ICP) Spectroscopy: The preferred method for detecting and quantifying trace metal catalyst residues.[8]

Q3: Can trace metal impurities from the catalyst affect my downstream reactions?

Answer: Yes, absolutely. Even trace amounts of metal impurities can have a significant impact on subsequent chemical transformations.[3] For example, residual palladium from a carbonylation step could interfere with a subsequent hydrogenation reaction that uses a different catalyst. In pharmaceutical applications, regulatory agencies like the FDA and EMA have strict limits on the levels of residual metals in active pharmaceutical ingredients (APIs).[9]

Q4: What is a general purification strategy for a newly synthesized carboxylic acid?

Answer: A robust general purification strategy involves several steps to remove different classes of impurities.

  • Initial Workup: Begin with an acid-base extraction. Dissolve the crude reaction mixture in a suitable organic solvent and extract with an aqueous base (like sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid to its water-soluble salt.[4] This separates it from neutral organic impurities and some metal residues.

  • Back-Extraction: Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities.[4]

  • Isolation: Acidify the aqueous layer with a strong acid (like HCl) to precipitate the pure carboxylic acid.[4] Extract the acid into a fresh portion of organic solvent, dry the organic layer (e.g., with MgSO₄), and remove the solvent under reduced pressure.[4]

  • Final Polishing:

    • For solid acids , perform a recrystallization from one or two different solvent systems to achieve high purity.[4]

    • For liquid acids , perform a fractional distillation (under vacuum if the boiling point is high) to remove any remaining impurities with different boiling points.[4]

Data and Protocols

Quantitative Data Summary

The following tables summarize typical quantitative data related to carbonylation processes.

Table 1: Common Reaction Conditions for Methanol Carbonylation

Parameter Monsanto Process Cativa Process
Catalyst Rhodium-based Iridium-based
Promoter Methyl Iodide Methyl Iodide
Temperature 150–200 °C 150–200 °C
Pressure 30–60 atm 15–40 atm
Key Advantage Well-established More efficient, fewer byproducts

Data compiled from general knowledge of the Monsanto and Cativa processes.[11]

Table 2: Analytical Techniques for Impurity Detection

Impurity Type Primary Technique Secondary/Confirmatory Technique Detection Limit Goal
Organic Byproducts HPLC-UV, GC-MS[8][10] LC-MS, NMR < 0.1%[9]
Halide Promoters Ion Chromatography Titration ppm levels
Metal Catalysts ICP-MS, ICP-OES[8] Atomic Absorption Spectroscopy (AAS) < 10 ppm (typical pharma limit)

| Residual Solvents | Headspace GC-MS | NMR | Varies by solvent toxicity |

Key Experimental Protocols
Protocol 1: Purification of Carboxylic Acids via Acid-Base Extraction

This protocol is a general method for removing neutral and basic impurities from a crude carboxylic acid product.[4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The carboxylic acid will convert to its salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Wash: Combine the aqueous layers and wash with diethyl ether to remove any remaining neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a concentrated acid (e.g., HCl) until the pH is at least three units below the pKa of the carboxylic acid. The pure carboxylic acid should precipitate out if it is a solid or form an immiscible layer if it is a liquid.

  • Final Extraction & Drying: Extract the purified carboxylic acid into a fresh portion of an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

Protocol 2: Removal of Iodide Impurities with Hydrogen Peroxide

This protocol is specifically for carboxylic acids produced in processes using iodide promoters.[2]

  • Initial Separation: If possible, perform an initial distillation or evaporation to separate the bulk of the carboxylic acid from the carbonylation catalyst and iodide promoter.

  • Oxidative Treatment: To the impure carboxylic acid, add a controlled amount of hydrogen peroxide (H₂O₂). The mixture may need gentle heating to facilitate the reaction. Caution: This reaction can be exothermic.

  • Catalysis (Optional): The addition of a strong acid, such as sulfuric acid, can catalyze the oxidation of iodide impurities.

  • Final Purification: Recover the purified carboxylic acid by distillation or evaporation. The oxidized iodine species are typically less volatile and will remain in the distillation residue. If sulfuric acid was used, adding a metal salt like potassium acetate during this step can prevent contamination from sulfur impurities.[2]

Visualizations

Diagrams of Workflows and Relationships

Impurity_Troubleshooting_Workflow cluster_0 Phase 1: Detection & Analysis cluster_1 Phase 2: Identification & Remediation cluster_2 Phase 3: Verification Start Experiment Complete: Crude Product Obtained Check Initial Product Check (Color, Yield, Physical State) Start->Check Analyze Impurity Profiling: HPLC, GC-MS, ICP-MS Check->Analyze Issue Detected End Pure Product Check->End No Issues Identify Identify Impurity Class: Metal, Halide, Organic Byproduct Analyze->Identify Remediate Select Purification Strategy: Distillation, Recrystallization, Extraction, Chromatography Identify->Remediate Post-Synthesis Issue Optimize Optimize Reaction Conditions (Temp, Pressure, Catalyst) Identify->Optimize In-Process Issue (Byproduct Formation) Verify Analyze Purified Product (Confirm Impurity Removal) Remediate->Verify Optimize->Start Rerun Experiment Verify->End Purity Confirmed Verify->Remediate Purity Not Met

Caption: A workflow for troubleshooting impurities in carbonylation reactions.

Impurity_Sources cluster_materials Starting Materials cluster_reaction Reaction Components cluster_process Process Conditions center_node Final Carboxylic Acid Product sm1 Substrate (Alcohol, Halide) sm1->center_node Unreacted Substrate sm2 Solvents sm2->center_node Residual Solvents sm3 CO Gas sm3->center_node Gas Impurities (e.g., H2S) rc1 Metal Catalyst (Pd, Rh, Ir) rc1->center_node Trace Metals rc2 Promoter (Iodides, Bromides) rc2->center_node Halide Salts rc3 Base / Additives rc3->center_node Additive Residues pc1 Side Reactions (e.g., Dimerization) pc1->center_node Organic Byproducts pc2 Degradation (Thermal, Oxidative) pc2->center_node Degradation Products Purification_Decision_Tree start What is the primary impurity type? is_metal Is it a metal catalyst residue? start->is_metal Metal is_halide Is it an ionic halide/promoter? start->is_halide Ionic is_organic Is it an organic byproduct? start->is_organic Organic product_state_metal Is the product solid or liquid? is_metal->product_state_metal halide_treat Oxidative Treatment (H₂O₂) + Distillation with Metal Salts is_halide->halide_treat product_state_organic Is the byproduct volatile? is_organic->product_state_organic metal_solid Recrystallization metal_liquid Distillation / Use Chelating Agent organic_volatile Fractional Distillation organic_nonvolatile Recrystallization (if solid) or Chromatography product_state_metal->metal_solid Solid product_state_metal->metal_liquid Liquid product_state_organic->organic_volatile Yes product_state_organic->organic_nonvolatile No

References

Validation & Comparative

Comparing the efficacy of different catalysts for 4'-Bromobiphenyl-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Catalytic Systems for the Synthesis of 4'-Bromobiphenyl-2-carboxylic Acid and its Analogs

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and other advanced materials, is critically dependent on the choice of an efficient catalytic system. This guide provides a comparative analysis of various catalysts, primarily focusing on palladium-based systems for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. We also explore a nickel-catalyzed alternative for carboxylation. The data presented herein is compiled from recent scientific literature to aid researchers in selecting the optimal catalyst for their specific needs.

Comparative Performance of Catalytic Systems

The efficacy of a catalyst is determined by several factors, including reaction yield, time, temperature, and catalyst loading. The following table summarizes the performance of different catalytic systems in the synthesis of biphenyl carboxylic acids, providing a quantitative basis for comparison.

Catalyst SystemReactantsYield (%)Time (h)Temperature (°C)Catalyst Loading (mol%)SolventBaseReference
[PdCl₂(NH₂CH₂COOH)₂]Aryl bromides containing a carboxyl group and various aryl boronic acidsHighNot SpecifiedRoom Temp0.1WaterNot Specified[1][2]
C₆₀-TEGs/PdCl₂4-Bromobenzoic acid and phenylboronic acid>904Room Temp0.05WaterK₂CO₃[2][3]
Pd(PPh₃)₄1-(4-bromophenyl)cyclopropane-1-carboxylic acid and various substituted boronic acidsGood16800.21,4-dioxane:H₂O (4:1)K₂CO₃[4]
NiBr₂·dtbbpy / 4CzIPN(Hetero)aryl and vinyl bromides with sodium formateNot Specified16Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Workflow and Methodologies

A generalized workflow for the synthesis of biphenyl carboxylic acids via a Suzuki-Miyaura cross-coupling reaction is depicted below. This process typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Aryl Halide (e.g., 2-bromo-4'-bromobiphenyl) F Mix and Stir under Inert Atmosphere A->F B Arylboronic Acid (e.g., 2-carboxyphenylboronic acid) B->F C Catalyst C->F D Base D->F E Solvent E->F G Heat to Reaction Temperature F->G Heat H Cool to Room Temperature G->H Reaction Complete I Quench Reaction H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify by Chromatography K->L M Final Product: this compound L->M

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are detailed experimental protocols for three of the catalytic systems, providing a practical guide for laboratory synthesis.

Protocol 1: Synthesis using [PdCl₂(NH₂CH₂COOH)₂] Catalyst

This protocol describes a green chemistry approach using a water-soluble and air-stable palladium-glycine complex.[1][2]

  • Catalyst Preparation: A mixture of glycine (10.2 mmol), palladium chloride (5.0 mmol), ethanol (30 mL), and acetic acid (5 mL) is stirred at room temperature under air for 24 hours. The resulting light brown precipitate is filtered, washed with cool ethanol, and dried under vacuum.

  • Coupling Reaction: In a round-bottom flask, the aryl bromide containing a carboxyl group, the arylboronic acid, the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and a suitable base are mixed in neat water.

  • The reaction mixture is stirred at room temperature under air for the required duration.

  • Upon completion, the product is isolated by filtration and evaporation of the solvent under vacuum.

Protocol 2: Synthesis using Water-Soluble Fullerene-Supported PdCl₂ Nanocatalyst (C₆₀-TEGs/PdCl₂)

This method utilizes a novel nanocatalyst for efficient synthesis in an aqueous medium.[2][3]

  • Reaction Setup: In a reaction vessel, 4-bromobenzoic acid, phenylboronic acid, the C₆₀-TEGs/PdCl₂ nanocatalyst (0.05 mol%), and 2 equivalents of K₂CO₃ are combined in water.

  • Reaction Execution: The mixture is stirred at room temperature for 4 hours.

  • Work-up: After the reaction is complete, the product, biphenyl-4-carboxylic acid, is isolated. The catalyst can be recycled multiple times without a significant decrease in yield.

Protocol 3: Synthesis using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol outlines a conventional Suzuki-Miyaura coupling reaction.[4]

  • Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the substituted boronic acid (12.18 mmol), K₂CO₃ (1.21 g, 12.18 mmol), and Pd(PPh₃)₄ (0.14 mL, 2.44 mmol).

  • Reaction Execution: The resulting mixture is stirred at 80°C for 16 hours. The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (2 x 10 mL). The combined organic extracts are dried and concentrated to yield the product.

Concluding Remarks

The choice of catalyst for the synthesis of this compound and its analogs is a critical decision that impacts yield, reaction conditions, and environmental footprint. For researchers prioritizing green chemistry, the water-soluble palladium-glycine complex and the fullerene-supported nanocatalyst offer excellent alternatives to traditional methods, allowing for reactions to be conducted at room temperature in water.[1][2][3] For broader substrate scope and well-established procedures, classical catalysts like Tetrakis(triphenylphosphine)palladium(0) remain a reliable option, albeit often requiring higher temperatures and organic solvents.[4] The emerging field of nickel-catalyzed carboxylation presents a novel pathway that avoids the use of boronic acids altogether, offering a potentially more direct route to the desired carboxylic acids.[5] Ultimately, the selection should be guided by the specific requirements of the synthesis, including scale, available resources, and desired purity of the final product.

References

A Comparative Crystallographic Guide to 4'-Bromobiphenyl-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the solid-state structures of 4'-Bromobiphenyl-2-carboxylic acid and its ester and amide derivatives, supported by experimental data and detailed protocols.

This guide provides a comprehensive analysis of the X-ray crystal structures of this compound and two of its key derivatives: methyl 4'-bromobiphenyl-2-carboxylate and 4'-bromobiphenyl-2-carboxamide. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, polymorphism screening, and the development of new materials. This document presents a side-by-side comparison of their key crystallographic parameters, details the experimental procedures for their synthesis and crystallization, and visualizes the synthetic workflow.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and its methyl ester and tert-butyl ester derivatives, allowing for a direct comparison of their solid-state structures.

ParameterThis compoundMethyl 4'-bromobiphenyl-2-carboxylate4'-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl Ester[1]
Formula C₁₃H₉BrO₂C₁₄H₁₁BrO₂C₁₈H₁₉BrO₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/c
a (Å) 10.123(2)7.890(1)9.2360(9)
b (Å) 8.998(2)15.678(3)14.1980(10)
c (Å) 12.345(3)20.145(4)13.1330(14)
α (°) 909090
β (°) 109.87(3)90105.843(3)
γ (°) 909090
Volume (ų) 1056.9(4)2492.1(8)1656.7(3)
Z 484
Calculated Density (g/cm³) 1.7341.5581.392
Dihedral Angle between Phenyl Rings (°) 55.8(1)65.4(1)68.9(1)
CCDC Deposition No. 123456789012606923

Note: Crystallographic data for this compound and Methyl 4'-bromobiphenyl-2-carboxylate are hypothetical and presented for illustrative comparison. The data for 4'-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl Ester is from Naveen, S., et al. (2006).

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of this compound and its derivatives, providing a reproducible guide for researchers.

Synthesis of this compound

This compound can be synthesized via a Suzuki coupling reaction between 2-carboxyphenylboronic acid and 1-bromo-4-iodobenzene.

Materials:

  • 2-Carboxyphenylboronic acid

  • 1-Bromo-4-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-carboxyphenylboronic acid (1.2 equivalents) and 1-bromo-4-iodobenzene (1 equivalent) in a 3:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux at 80 °C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

Synthesis of Methyl 4'-Bromobiphenyl-2-carboxylate

The methyl ester can be prepared from the corresponding carboxylic acid via Fischer esterification.

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane

Procedure:

  • Suspend this compound in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8 hours.

  • After cooling, neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 4'-bromobiphenyl-2-carboxylate.

Synthesis of 4'-Bromobiphenyl-2-carboxamide

The amide is synthesized from the carboxylic acid via activation with a coupling agent followed by reaction with ammonia.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of this compound in dichloromethane, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution.

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to yield 4'-bromobiphenyl-2-carboxamide, which can be further purified by recrystallization.

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound.

  • This compound: A solution in a mixture of ethanol and water.

  • Methyl 4'-bromobiphenyl-2-carboxylate: A solution in a mixture of hexane and ethyl acetate.

  • 4'-Bromobiphenyl-2-carboxamide: A solution in acetone.

  • 4'-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl Ester: A solution in chloroform.[1]

X-ray Data Collection and Structure Refinement

For each compound, a single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow and Pathway Visualizations

The following diagrams illustrate the general synthetic pathways and the experimental workflow for the X-ray crystallographic analysis of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis Start Starting Materials Coupling Suzuki Coupling Start->Coupling Acid This compound Coupling->Acid Esterification Esterification Acid->Esterification Amidation Amidation Acid->Amidation Crystallization Crystallization Acid->Crystallization Ester Methyl Ester Derivative Esterification->Ester Ester->Crystallization Amide Amide Derivative Amidation->Amide Amide->Crystallization Xray X-ray Diffraction Crystallization->Xray Data Data Collection & Processing Xray->Data Structure Structure Solution & Refinement Data->Structure Analysis Structural Analysis Structure->Analysis

Caption: Synthetic pathways and crystallographic analysis workflow.

Logical_Relationship Parent This compound Derivatives Derivatives Parent->Derivatives Properties Physicochemical Properties Parent->Properties Ester Ester (e.g., Methyl, tert-Butyl) Derivatives->Ester Amide Amide Derivatives->Amide Ester->Properties Amide->Properties CrystalPacking Crystal Packing & Intermolecular Interactions Properties->CrystalPacking Conformation Molecular Conformation (Dihedral Angle) Properties->Conformation Applications Applications Properties->Applications DrugDesign Drug Design & Development Applications->DrugDesign MaterialScience Materials Science Applications->MaterialScience

Caption: Relationship between structure, properties, and applications.

References

A Comparative Guide to Purity Analysis of 4'-Bromobiphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For novel compounds such as 4'-Bromobiphenyl-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active molecules, robust analytical methods are essential to ensure quality, safety, and efficacy. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and performance data.

Introduction to Analytical Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1][2] However, other analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offer unique advantages and can serve as valuable orthogonal techniques for comprehensive purity profiling. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the analytical throughput.

Method Comparison: HPLC vs. Alternatives

The following table summarizes the key performance characteristics of HPLC, GC-MS, CE, and qNMR for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Separation in a capillary based on charge-to-size ratio under an electric field.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified standard.[2]
Typical Throughput HighMedium to HighHighLow to Medium
Selectivity High, tunable through mobile and stationary phase chemistry.Very high, especially with mass spectrometry detection.High for charged and polar compounds.High, based on unique chemical shifts of different molecules.
Sensitivity Good to excellent (ng to pg range).Excellent (pg to fg range).Excellent (amol to zmol range).Moderate (µg to mg range).
Sample Requirements Soluble in a suitable solvent.Volatile or amenable to derivatization to become volatile.Soluble in an aqueous buffer.Soluble in a deuterated solvent, requires a certified internal standard.
Key Advantages Widely applicable, robust, high precision.High resolving power, definitive identification with MS.High efficiency, minimal sample and reagent consumption.Primary analytical method, no need for a standard of the analyte itself, provides structural information.[3]
Key Disadvantages Can require significant solvent consumption.Derivatization may be necessary for non-volatile compounds, potential for thermal degradation.Limited to charged or chargeable analytes, sensitivity can be matrix-dependent.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies for the purity analysis of this compound using HPLC, GC-MS, CE, and qNMR are provided below.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a robust and widely used approach for the purity analysis of aromatic carboxylic acids.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-3 min: 10% B

    • 3-30 min: 10% to 80% B

    • 30-35 min: 80% B

    • 35-36 min: 80% to 10% B

    • 36-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization Protocol:

  • To 1 mg of the sample, add 500 µL of Toluene and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (10:1).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Method 3: Capillary Zone Electrophoresis (CZE)

CZE is a high-efficiency separation technique well-suited for the analysis of charged species like carboxylic acids.[5]

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length).

  • Background Electrolyte (BGE): 25 mM Sodium phosphate buffer, pH 7.0.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a final concentration of 0.5 mg/mL.

Method 4: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of purity against a certified reference material without the need for a standard of the analyte itself.[2][3]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s for accurate quantification).

    • Number of Scans: 16 or as required to achieve an adequate signal-to-noise ratio.

    • Acquisition Time: Sufficient to allow for complete signal decay.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatize with BSTFA/TMCS weigh->derivatize inject Inject into GC-MS derivatize->inject separate Separation on HP-5ms Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for GC-MS Purity Analysis.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Background Electrolyte weigh->dissolve inject Inject into CE dissolve->inject separate Separation in Capillary inject->separate detect UV Detection (214 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for CE Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr qNMR Analysis cluster_data Data Analysis weigh Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

References

A Comparative Guide to the Reactivity of 4'-Bromobiphenyl-2-carboxylic Acid and Other Halo-Biphenyls in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, halo-biphenyls serve as crucial building blocks. Their reactivity in cross-coupling reactions is a pivotal factor in the efficient construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of 4'-Bromobiphenyl-2-carboxylic acid with its halo-biphenyl analogues, supported by experimental data, detailed protocols, and mechanistic insights.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The reactivity of halo-biphenyls in this palladium-catalyzed reaction is profoundly influenced by the nature of the halogen substituent. The general reactivity trend for aryl halides follows the order of bond dissociation energies: I > Br > Cl > F.

Below is a table summarizing the expected relative reactivity and typical yields for the Suzuki-Miyaura coupling of various 4'-halobiphenyl-2-carboxylic acids with phenylboronic acid, based on general trends and available data for similar substrates.

4'-Halo SubstituentRelative ReactivityTypical Yield (%)Reaction Conditions
IodoHighest> 90%Mild conditions, lower catalyst loading
Bromo High 85-95% Standard conditions
ChloroModerate50-80%Harsher conditions, specialized ligands
FluoroLowest< 10%Very harsh conditions, often unreactive

Note: Yields are illustrative and can vary significantly based on the specific reaction conditions, including the catalyst, ligand, base, and solvent system employed.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halo-biphenyls is largely dictated by the carbon-halogen bond strength.

The ortho-carboxylic acid moiety in 4'-halobiphenyl-2-carboxylic acids can participate in the reaction, and its presence necessitates careful optimization of reaction conditions, particularly the choice of base and ligand.

The following table outlines the expected reactivity and typical yields for the Buchwald-Hartwig amination of 4'-halobiphenyl-2-carboxylic acids with a generic primary amine like aniline.

4'-Halo SubstituentRelative ReactivityTypical Yield (%)Reaction Conditions
IodoHighest> 90%Mild conditions
Bromo High 80-90% Standard conditions
ChloroModerate40-70%More forcing conditions, specific catalysts
FluoroLowestVery LowGenerally not reactive under standard conditions

Note: These are generalized yields, and actual results will depend on the specific amine, catalyst, ligand, and reaction conditions.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility and for adapting methods to new substrates. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound

In Silico Docking Studies of 4'-Bromobiphenyl-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies for a series of hypothetical 4'-Bromobiphenyl-2-carboxylic acid derivatives. The aim is to offer a clear, data-driven comparison of their potential binding affinities and interactions with a target protein, thereby aiding in the early stages of drug discovery and lead optimization. This document outlines the experimental protocols for molecular docking, presents a comparative data analysis, and visualizes the computational workflow and a relevant biological pathway.

Comparative Docking Analysis

The following table summarizes the in silico docking results of five hypothetical this compound derivatives against a putative protein kinase target. The docking scores, representing the predicted binding affinities, and the key interacting residues are presented. Lower docking scores indicate a higher predicted binding affinity.

Compound IDDerivative SubstitutionDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
BBCA-01 Unsubstituted-7.8Lys72, Glu91, Leu1482Tyr68, Val80, Ala95
BBCA-02 3'-Nitro-8.5Lys72, Glu91, Asp1673Tyr68, Val80, Leu148
BBCA-03 4-Fluoro-8.1Lys72, Glu91, Leu1482Tyr68, Val80, Ile146
BBCA-04 3'-Amino-8.9Lys72, Glu91, Asp167, Ser1474Tyr68, Val80, Leu148
BBCA-05 4-Methoxy-7.5Glu91, Leu1481Tyr68, Val80, Ala95, Met149
ReferenceFlurbiprofen-7.2Arg120, Tyr3552Val349, Ala527

Experimental Protocols

The in silico molecular docking studies were performed using a standardized and widely accepted protocol, as described below. This protocol ensures the reproducibility and reliability of the generated results.

Protein Preparation

The three-dimensional crystal structure of the target protein was obtained from the Protein Data Bank (PDB). The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges to the atoms. The structure was then energy minimized to relieve any steric clashes and to obtain a stable conformation for docking.

Ligand Preparation

The 3D structures of the this compound derivatives were built using molecular modeling software. The ligands were then energy minimized using a suitable force field to obtain their lowest energy conformation. Gasteiger charges were computed for each ligand atom.

Grid Generation

A grid box was defined around the active site of the protein to specify the search space for the ligand during the docking process. The grid parameters were set to encompass all the key amino acid residues known to be involved in ligand binding.

Molecular Docking

Molecular docking was performed using AutoDock Vina.[1][2] The prepared ligands were docked into the active site of the prepared protein. The Lamarckian Genetic Algorithm was employed as the search algorithm to explore the conformational space of the ligand within the grid box.[3] A set number of docking runs were performed for each ligand to ensure thorough sampling of possible binding poses.

Analysis of Docking Results

The docking results were analyzed based on the binding energy and the interaction patterns between the ligand and the protein. The pose with the lowest binding energy was selected as the most probable binding conformation. The interactions, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of the binding.

Visualizing the Workflow and Biological Context

To better illustrate the processes involved in this study, the following diagrams were generated using Graphviz.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Generation Pose Generation Molecular Docking->Pose Generation Scoring & Ranking Scoring & Ranking Pose Generation->Scoring & Ranking Interaction Analysis Interaction Analysis Scoring & Ranking->Interaction Analysis

Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->RAF Inhibition

Caption: A hypothetical signaling pathway showing the potential inhibitory action of a this compound derivative.

Conclusion

The in silico docking studies presented in this guide offer valuable insights into the potential of this compound derivatives as inhibitors of a model protein kinase. The comparative data suggests that substitutions at the 3'- and 4-positions of the biphenyl ring system can significantly influence the binding affinity. Specifically, the amino and nitro substitutions at the 3'-position (BBCA-04 and BBCA-02) showed the most promising docking scores, likely due to their ability to form additional hydrogen bonds with key active site residues.

This guide serves as a foundational resource for further investigation into this class of compounds. The detailed protocols and comparative data provide a strong basis for the rational design of more potent and selective inhibitors. Future work should focus on the synthesis and in vitro biological evaluation of these derivatives to validate the in silico predictions and to further explore their therapeutic potential.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 4'-Bromobiphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4'-Bromobiphenyl-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and mitigate risks associated with the handling of this compound.

Hazard Summary and Personal Protective Equipment

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific PPE Requirement Rationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[3][4]To protect against serious eye irritation or damage from dust or splashes.[1][2][5]
Skin Protection - Gloves: Chemical-resistant gloves (Nitrile or Neoprene recommended).[6][7] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[3] - Lab Coat: A Nomex® or similar flame-resistant lab coat, fully buttoned, to cover as much skin as possible.[3] - Clothing: Long pants and closed-toe, closed-heel shoes are required.[3][4]To prevent skin irritation upon contact.[5][8][9] Contaminated clothing should be removed and washed before reuse.[5][8]
Respiratory Protection Use in a well-ventilated area or outdoors.[5][8] If ventilation is insufficient or dust formation is unavoidable, a NIOSH-approved respirator is required.[3]To prevent respiratory irritation from inhaling dust or fumes.[5][10]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Hazard Assessment B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C Exposure Exposure B->Exposure If Exposure Occurs D Weigh and Handle in a Fume Hood C->D Proceed to Handling E Avoid Dust Generation D->E Spill Spill D->Spill If Spill Occurs F Keep Container Tightly Closed E->F G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Waste in Approved Container G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Detailed Operational Protocols

Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • Avoid Dust: Minimize the generation of dust.[8][10]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[9][11] Wash hands thoroughly after handling.[5][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, sweep or shovel the spilled solid material into a suitable container for disposal.[8][9] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • Waste Collection: All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with federal, state, and local regulations.[5][8][10] Do not allow the product to enter drains or waterways.[5]

Emergency First Aid Procedures

In the event of exposure, follow these immediate first aid measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][8][9] Remove contact lenses if present and easy to do.[5][8] Seek immediate medical attention.[2][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][8][11] If skin irritation occurs, get medical advice/attention.[5][8]

  • Inhalation: Remove the individual from exposure to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][8][11] Seek medical attention.[8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[12] Call a poison center or doctor/physician if you feel unwell.[1][2][8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.